SH5-07
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSUYVALAOXFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F5N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105537 | |
| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1456632-41-9 | |
| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1456632-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SH5-07 mechanism of action in glioma cells
An In-depth Technical Guide on the Mechanism of Action of SH5-07 in Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma remains one of the most aggressive and challenging-to-treat primary brain tumors. A key player in glioma pathogenesis is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is often constitutively activated in these tumors. Aberrant STAT3 signaling promotes tumor cell proliferation, survival, and angiogenesis. This compound, a hydroxamic acid-based small molecule, has emerged as a potent and selective inhibitor of STAT3, demonstrating significant anti-tumor effects in preclinical models of glioma. This document provides a comprehensive overview of the mechanism of action of this compound in glioma cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: STAT3 Inhibition
This compound functions as a robust inhibitor of STAT3.[1] Its primary mechanism involves the direct disruption of STAT3's ability to bind to DNA, a critical step for the transcription of its target genes.[2][3] Studies have shown that this compound interacts with the SH2 and DNA-binding domains of the STAT3 protein.[2][4] This interaction effectively blocks STAT3 dimerization and subsequent nuclear translocation, thereby preventing the transcription of genes crucial for tumor progression.[5] Notably, this compound exhibits high selectivity for STAT3, with minimal impact on the DNA-binding activities of other STAT family members like STAT1 and STAT5.[2][3]
Quantitative Analysis of this compound's Effects in Glioma Cells
The following tables summarize the quantitative data from preclinical studies on the effects of this compound on glioma cells.
Table 1: In Vitro Efficacy of this compound in Human Glioma Cells
| Cell Line | Assay | Concentration (μM) | Duration (hours) | Observed Effect | Reference |
| U251MG | Apoptosis (Annexin V) | 8 | 24 | 5.8% apoptotic cells | [3] |
| U251MG | Cell Cycle (Flow Cytometry) | 8 | 48 | 20% increase in sub-G0 population | [3] |
| U251MG | Colony Formation | 1-3 | - | Dose-dependent suppression | [2] |
| U251MG | Gene Expression (Immunoblot) | 5 | 24 | Reduced Bcl-2, Bcl-xL, c-Myc, Survivin, Cyclin D1, Mcl-1 | [2][3] |
Table 2: In Vivo Efficacy of this compound in a Glioma Xenograft Model
| Animal Model | Tumor Cell Line | Dosage | Administration Route | Outcome | Reference |
| Mouse Xenograft | U251MG | 5-6 mg/kg (every 2-3 days) | Tail Vein Injection | Inhibition of tumor growth | [2][3] |
| Mouse Xenograft | U251MG | 3 mg/kg (daily) | Oral Gavage | Inhibition of tumor growth | [2] |
Signaling Pathway of this compound Action
This compound's therapeutic effects in glioma stem from its ability to inhibit the STAT3 signaling cascade. By blocking STAT3, this compound downregulates a suite of genes that are critical for the hallmarks of cancer, including proliferation, survival, and evasion of apoptosis.
Caption: this compound inhibits STAT3, leading to decreased expression of anti-apoptotic and pro-proliferative genes.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in glioma cells.
Cell Culture and Drug Treatment
Human glioma cell lines, such as U251MG, are cultured in standard media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are treated with this compound at concentrations typically ranging from 0 to 8 μM for 24 to 48 hours.[1] A vehicle control (e.g., DMSO) is run in parallel.
Apoptosis Assay via Flow Cytometry
To quantify apoptosis, treated and control cells are harvested and washed with cold PBS. Cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., from an Apoptosis Detection Kit).[1] Stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Cell Cycle Analysis
For cell cycle analysis, glioma cells are treated with this compound as described. Following treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C. The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. DNA content is analyzed by flow cytometry, and the percentage of cells in the sub-G0, G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[1]
Western Blotting for Protein Expression
To assess the levels of STAT3-regulated proteins, glioma cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, Survivin, and a loading control like β-actin or GAPDH). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for analyzing protein expression changes in glioma cells after this compound treatment.
In Vivo Tumor Xenograft Studies
To evaluate the in vivo efficacy of this compound, immunodeficient mice (e.g., nude mice) are subcutaneously injected with human glioma cells (e.g., U251MG). Once tumors reach a palpable size (e.g., 90-150 mm³), mice are randomized into treatment and control groups.[2][3] this compound is administered systemically, for example, via tail vein injection (5-6 mg/kg every 2-3 days) or oral gavage (3 mg/kg daily).[2][3] Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis, such as immunoblotting for target proteins.[2]
Conclusion
This compound represents a promising therapeutic agent for glioma by selectively targeting the constitutively active STAT3 signaling pathway. Its mechanism of action is well-defined, involving the direct inhibition of STAT3 DNA binding, which in turn suppresses the expression of key genes involved in cell proliferation and survival. This leads to a reduction in glioma cell viability, induction of apoptosis, and inhibition of tumor growth in vivo. The data and protocols presented herein provide a solid foundation for further research and development of this compound and other STAT3 inhibitors as a targeted therapy for glioblastoma.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
SH5-07: A Technical Guide to its Downstream Targets in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH5-07 is a synthetic, hydroxamic acid-based small molecule inhibitor that shows significant promise in the field of oncology, particularly in the context of breast cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its downstream targets within breast cancer cells. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential and the experimental methodologies used to elucidate its function.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
This compound functions as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that is frequently found to be constitutively activated in a variety of human cancers, including breast cancer. This aberrant activation drives the expression of a suite of genes that are critical for tumor cell proliferation, survival, invasion, and angiogenesis.
The primary mechanism by which this compound exerts its effects is through the direct inhibition of the DNA-binding activity of STAT3.[1] By preventing STAT3 from binding to the promoter regions of its target genes, this compound effectively abrogates the transcription of key proteins involved in tumorigenesis.
Signaling Pathway Diagram
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. This section summarizes the key quantitative data available.
| Parameter | Value | Assay/Model | Cell Line | Reference |
| IC50 (STAT3 Inhibition) | 3.9 µM | In vitro STAT3 DNA-binding assay | N/A | [1] |
| In Vivo Efficacy | Tumor growth inhibition | MDA-MB-231 breast cancer xenograft | MDA-MB-231 | [1] |
| Downstream Target Modulation | Decreased expression | Western Blot | MDA-MB-231 xenografts | [1] |
Downstream Targets of this compound in Breast Cancer
By inhibiting STAT3, this compound leads to the downregulation of a number of critical pro-survival and pro-proliferative proteins. The key downstream targets identified in breast cancer are:
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, and Mcl-1 are members of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevent apoptosis. Their downregulation by this compound sensitizes cancer cells to programmed cell death.
-
Cell cycle regulators: Cyclin D1 is a key protein that promotes cell cycle progression from the G1 to the S phase. Its inhibition leads to cell cycle arrest.
-
Oncogenes: c-Myc is a potent oncogene that drives cell proliferation and growth. This compound-mediated reduction in c-Myc levels contributes to its anti-proliferative effects.
-
Inhibitors of apoptosis: Survivin is a member of the inhibitor of apoptosis protein (IAP) family that, as its name suggests, prevents apoptosis. Its downregulation further promotes cancer cell death.
The collective inhibition of these downstream targets results in a potent anti-tumor effect, characterized by decreased cell viability and proliferation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.
Workflow for Identifying Downstream Targets
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
This assay is used to determine the ability of this compound to inhibit the binding of STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear extract from breast cancer cells
-
This compound
-
Radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., 5'-GATCCTTCTGGGAATTCCTAGATC-3')
-
Polyacrylamide gel
-
Electrophoresis buffer (e.g., 0.5x TBE)
-
Loading buffer
Protocol:
-
Prepare nuclear extracts from breast cancer cells treated with or without this compound.
-
Incubate the nuclear extract with the radiolabeled STAT3 probe in a binding reaction buffer for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled ("cold") probe to a parallel reaction to demonstrate binding specificity.
-
Add loading buffer to the reactions and resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of STAT3 DNA binding.
Western Blot Analysis of Downstream Targets
This technique is used to quantify the protein levels of STAT3 downstream targets.
Materials:
-
Whole-cell lysates from breast cancer cells treated with or without this compound
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, Survivin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Separate the proteins from the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the downstream targets is quantified and normalized to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to confirm that this compound inhibits the binding of STAT3 to the promoter regions of its target genes in intact cells.
Materials:
-
Breast cancer cells treated with or without this compound
-
Formaldehyde for cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease to shear chromatin
-
Anti-STAT3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter regions of STAT3 target genes
Protocol:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitate the STAT3-DNA complexes using an anti-STAT3 antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Digest the protein with proteinase K and purify the DNA.
-
Use quantitative PCR (qPCR) with primers specific to the promoter regions of genes like BCL2, CCND1 (Cyclin D1), and MYC to quantify the amount of precipitated DNA. A reduction in the amount of precipitated DNA in this compound-treated cells indicates reduced STAT3 binding.
Conclusion
This compound represents a promising therapeutic agent for breast cancer by effectively targeting the STAT3 signaling pathway. Its ability to inhibit the DNA-binding activity of STAT3 leads to the downregulation of a host of critical downstream targets involved in cell survival and proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other STAT3 inhibitors, with the ultimate goal of translating these findings into effective clinical treatments for breast cancer.
References
SH5-07: A Selective STAT3 Inhibitor for Oncological Research and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical target in cancer therapy due to its frequent constitutive activation in a wide array of human tumors, where it promotes proliferation, survival, invasion, and immunosuppression.[1][2] The development of small-molecule inhibitors that can effectively and selectively block STAT3 signaling is a key focus of modern oncology research.[3] SH5-07 is a potent, hydroxamic acid-based small-molecule inhibitor designed to selectively target STAT3, demonstrating significant anti-tumor effects in preclinical models.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound functions as a robust STAT3 inhibitor by primarily blocking its DNA-binding activity.[4][6] Structural and biochemical analyses have indicated that this compound interacts with the SH2 and DNA-binding domains of the STAT3 protein.[6][7] This interaction disrupts the ability of activated STAT3 dimers to bind to their cognate DNA sequences in the promoters of target genes. Consequently, STAT3-dependent gene transcription is suppressed.[6][8] The inhibition of STAT3 phosphorylation at the critical tyrosine 705 (pY705) residue is also a key aspect of its activity, preventing the initial activation and dimerization required for nuclear translocation and function.[8][9]
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points for easy comparison.
Table 1: Inhibitory and Binding Activity of this compound
| Parameter | Value | Assay Type | Source |
|---|---|---|---|
| IC₅₀ (STAT3 DNA Binding) | 3.9 ± 0.6 µM | Electrophoretic Mobility Shift Assay (EMSA) | [5][6] |
| Kᵢ (STAT3) | 10.46 µM | Not Specified | [10][11] |
| Kᵢ (STAT1) | >100 µM | Not Specified | [10][11] |
| KD (Binding to STAT3) | 2.4 µM | Surface Plasmon Resonance (SPR) |[12] |
Table 2: In Vitro Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Time Point | Source |
|---|---|---|---|---|
| U251MG | Human Glioma | Moderately Inhibited (8.1-10.8 µM) | Not Specified | [6] |
| MDA-MB-231 | Human Breast Cancer | Moderately Inhibited (8.1-10.8 µM) | Not Specified | [6] |
| AR230 | Chronic Myeloid Leukemia (CML) | 8.1 µM | Not Specified | [10][11] |
| AR230 (Imatinib-Resistant) | Chronic Myeloid Leukemia (CML) | 7 µM | Not Specified | [10][11] |
| Glioblastoma CSCs | Glioblastoma Cancer Stem Cells | 0.195 - 1.12 µM | Not Specified | [10][11] |
| J82 | Bladder Cancer | 7 - 14.2 µM | 48 h | [9][13] |
| NBT-II | Bladder Cancer | 7 - 14.2 µM | 48 h | [9][13] |
| MB49 | Bladder Cancer | 7 - 14.2 µM | 48 h |[9][13] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosage & Administration | Outcome | Source |
|---|---|---|---|---|
| U251MG | Human Glioma | 5 mg/kg, intravenous, every 2-3 days | Effective inhibition of tumor growth | [6][11] |
| MDA-MB-231 | Human Breast Cancer | 3 mg/kg, oral gavage, every day | Effective inhibition of tumor growth | [11] |
| MDA-MB-231 | Human Breast Cancer | 6 mg/kg, intravenous, every 2-3 days | Effective inhibition of tumor growth |[6] |
Cellular and Downstream Effects
Inhibition of STAT3 by this compound leads to the downregulation of numerous STAT3-regulated genes critical for tumor progression.[6]
-
Apoptosis and Survival: this compound treatment reduces the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and Survivin.[6][12] This sensitizes cancer cells to apoptosis, as evidenced by an increase in Annexin V-positive cells following treatment.[12]
-
Cell Cycle Progression: The inhibitor downregulates key cell cycle regulators like Cyclin D1 and the proto-oncogene c-Myc.[6][9] This leads to cell cycle arrest, thereby inhibiting proliferation.
-
Selectivity Profile: this compound demonstrates a preferential inhibition of STAT3. It has been shown to have minimal effects on the DNA-binding activities of STAT1 and STAT5, highlighting its selectivity.[5][8] This is a crucial feature for minimizing off-target effects, a common challenge in kinase and transcription factor inhibitor development.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing findings. The following are protocols for key experiments used to characterize this compound.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding
This assay quantitatively measures the ability of this compound to inhibit the binding of active STAT3 protein to its DNA consensus sequence.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cell lines with constitutively active STAT3 (e.g., NIH3T3/v-Src) or cells stimulated with an activator like Epidermal Growth Factor (EGF).[6][12]
-
Inhibitor Pre-incubation: Pre-incubate the nuclear extracts (containing equal amounts of total protein) with varying concentrations of this compound (e.g., 0-20 µM) or DMSO as a vehicle control for 30 minutes at room temperature.[6][12]
-
Probe Incubation: Add a radiolabeled, double-stranded high-affinity sis-inducible element (hSIE) probe, which is a known binding site for STAT3 and STAT1.[6][12]
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Analysis: Visualize the bands by autoradiography. A dose-dependent decrease in the intensity of the STAT3:DNA complex band indicates inhibitory activity. The IC₅₀ value is calculated from the dose-response curve.[6]
Western Blotting for Protein Expression
Western blotting is used to assess the effect of this compound on the levels of total STAT3, phosphorylated STAT3 (pY705), and downstream target proteins.
-
Cell Treatment & Lysis: Treat cancer cells (e.g., human glioma or breast cancer lines) with this compound (e.g., 5 µM) or DMSO for a specified period (e.g., 24 hours).[6][12] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for pSTAT3 (Y705), total STAT3, Bcl-2, Cyclin D1, c-Myc, Survivin, Mcl-1, and a loading control (e.g., β-actin).[6][9]
-
Detection: Use a corresponding HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.
Cell Viability / Cytotoxicity (MTT) Assay
This colorimetric assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-50 µM) for 24 to 48 hours.[4][9]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Reading: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the inhibitor concentration to determine the IC₅₀ value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm that this compound reduces the physical association of STAT3 with the promoter regions of its target genes in intact cells.
-
Cross-linking and Sonication: Treat cells with this compound (e.g., 5 or 8 µM) for a short duration (e.g., 3 hours).[6] Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to generate small DNA fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against STAT3 or a control IgG overnight. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers that flank the known STAT3 binding sites on the promoters of target genes (e.g., iNOS, bcl-2, survivin).[6]
-
Data Analysis: Calculate the enrichment of promoter DNA in the STAT3-immunoprecipitated samples relative to the input and IgG controls. A significant reduction in enrichment in this compound-treated cells confirms target engagement.[6]
Mandatory Visualizations
Conclusion
This compound is a well-characterized STAT3 inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in both in vitro and in vivo settings. Its ability to selectively block STAT3 DNA-binding, inhibit STAT3 phosphorylation, and downregulate key oncogenic pathways makes it a valuable tool for cancer research.[6][8] The comprehensive data and detailed protocols provided in this guide serve as a critical resource for scientists and drug developers aiming to further investigate STAT3-targeted therapies and explore the full therapeutic potential of this compound. The preclinical proof-of-concept for this compound suggests it is a candidate for further development as a cancer therapeutic.[7]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. mdpi.com [mdpi.com]
- 3. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. caymanchem.com [caymanchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
Investigating the Anti-Tumor Properties of SH5-07: A Technical Guide
Abstract
SH5-07 is a synthetic, hydroxamic acid-based small molecule inhibitor that has demonstrated significant anti-tumor properties in preclinical studies. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing its efficacy in various cancer models, and providing detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently over-activated in a wide range of human cancers, including glioma, breast, prostate, and bladder cancers.[1][2][3] Constitutive activation of STAT3 promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it a compelling target for cancer therapy.[3] this compound has emerged as a potent and selective inhibitor of STAT3, demonstrating robust anti-tumor effects both in vitro and in vivo.[1][4] This guide synthesizes the current knowledge on this compound and provides practical information for its further investigation.
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the STAT3 protein. It functions by binding to the SH2 and DNA-binding domains of STAT3, thereby disrupting its normal function.[1][3] This inhibition prevents the homodimerization and subsequent nuclear translocation of phosphorylated STAT3 (p-STAT3), which is essential for its activity as a transcription factor.[5][6] By blocking STAT3's ability to bind to the promoter regions of its target genes, this compound effectively downregulates the expression of a suite of proteins critical for tumor progression.[1][3]
The primary mechanism of action of this compound involves the following key steps:
-
Binding to STAT3: this compound directly interacts with the STAT3 protein.[5]
-
Inhibition of STAT3 Phosphorylation: It disrupts the association of STAT3 with growth factor receptors, thereby inhibiting its phosphorylation at tyrosine 705 (pY705).[5][6]
-
Blockade of Dimerization and Nuclear Translocation: Inhibition of phosphorylation prevents the formation of STAT3:STAT3 dimers.[2]
-
Suppression of DNA Binding: this compound directly inhibits the DNA-binding activity of STAT3.[1]
-
Downregulation of Target Gene Expression: Consequently, the transcription of STAT3-regulated genes involved in cell survival and proliferation is suppressed.[1][3]
Signaling Pathway
The signaling pathway inhibited by this compound is centered on the STAT3 transcription factor. In many cancers, upstream signals from growth factor receptors (e.g., EGFR) and cytokine receptors lead to the phosphorylation and activation of STAT3. Activated STAT3 then drives the transcription of genes that promote cancer cell survival and proliferation. This compound intervenes by directly inhibiting STAT3, thereby blocking this pro-tumorigenic signaling cascade.
Quantitative Data Summary
In Vitro Efficacy: IC50 Values
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines that harbor constitutively active STAT3. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| In Vitro Assay | - | 3.9 ± 0.6 | [5] |
| AR230 | Chronic Myeloid Leukemia (CML) | 8.1 | [7] |
| Iressa-resistant AR230 | CML | 7 | [7] |
| Glioblastoma CSCs | Glioblastoma | 0.195 - 1.12 | [7] |
| J82 | Bladder Cancer | 7 - 14.2 | [2] |
| NBT-II | Bladder Cancer | 7 - 14.2 | [2] |
| MB49 | Bladder Cancer | 7 - 14.2 | [2] |
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of this compound has been confirmed in mouse xenograft models of human glioma and breast cancer.[1]
| Cancer Model | Cell Line | Treatment | Tumor Growth Inhibition | Reference |
| Human Glioma | U251MG | 5-6 mg/kg (tail vein injection, every 2-3 days) or 3 mg/kg (oral gavage, daily) | Significant inhibition of tumor growth | [1] |
| Human Breast Cancer | MDA-MB-231 | 5-6 mg/kg (tail vein injection, every 2-3 days) or 3 mg/kg (oral gavage, daily) | Significant inhibition of tumor growth | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol Details:
-
Cell Plating: Seed cancer cells (e.g., J82, NBT-II, MB49) at a density of 8 x 10³ cells per well in a 96-well plate.[8]
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.[8]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 3, 6, 12.5, 25, and 50 µM) for 48 hours.[2][8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting
This protocol is used to analyze the expression levels of STAT3 and its downstream target proteins.
Protocol Details:
-
Cell Treatment: Treat cancer cells with this compound (e.g., 5 µM for 24 hours).[1][3]
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, Survivin, and a loading control like β-actin or GAPDH).[1][3]
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the relative protein expression levels.
In Vivo Xenograft Studies
This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in a mouse model.
Protocol Details:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., U251MG or MDA-MB-231) into the flank of immunodeficient mice.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 90-150 mm³).[1]
-
Animal Grouping: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound via tail vein injection (e.g., 5-6 mg/kg every 2-3 days) or oral gavage (e.g., 3 mg/kg daily).[1]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.[1]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for STAT3 target genes).[1]
Conclusion
This compound is a promising anti-cancer agent that effectively targets the STAT3 signaling pathway. Its ability to inhibit tumor growth in various preclinical models of cancer highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
SH5-07's effect on cancer cell proliferation
An In-depth Technical Guide on the Anti-Proliferative Effects of SH5-07 in Cancer Cells
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] In healthy cells, STAT3 activation is transient and tightly regulated. However, persistent or aberrant activation of STAT3 is a common feature in a wide variety of human cancers, contributing to tumor progression, drug resistance, and poor prognosis.[1][2] This has made STAT3 an attractive molecular target for cancer therapy. This compound is a small-molecule, hydroxamic acid-based inhibitor designed to selectively target the STAT3 signaling pathway, demonstrating potential as a therapeutic agent against cancers with constitutively active STAT3.[3][4][5]
This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer cell proliferation and survival, and detailed experimental protocols for its evaluation.
Mechanism of Action of this compound
This compound functions as a robust inhibitor of the STAT3 signaling cascade. Its primary mechanism involves the disruption of STAT3's ability to bind to DNA, which is a crucial step for the transcription of its target genes.[4][6][7] The canonical STAT3 activation pathway begins with the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of associated kinases like JAKs or Src. These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[6] This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal SH2 domain interactions. The activated dimers then translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate transcription of proteins that drive cell proliferation and survival.[8]
This compound is designed to abrogate the phosphorylation and dimerization of STAT3.[3][8] It has been shown to interact with the SH2 and DNA-binding domains of STAT3, thereby blocking its function.[5][6] By inhibiting STAT3, this compound effectively downregulates the expression of numerous STAT3-regulated genes essential for tumor growth and survival.[5][6][7]
Quantitative Analysis of Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting a specific biological process. Studies have shown that this compound strongly inhibits the proliferation of bladder, glioma, and breast cancer cells.
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
| J82 | Human Bladder Cancer | 24-48 hours | 7 - 14.2 | [8] |
| NBT-II | Rat Bladder Cancer | 24-48 hours | 7 - 14.2 | [8] |
| MB49 | Mouse Bladder Cancer | 24-48 hours | 7 - 14.2 | [8] |
Effects on Cancer Cell Biology
The inhibition of STAT3 by this compound triggers a cascade of downstream cellular events that collectively suppress the malignant phenotype.
Downregulation of STAT3 Target Genes
Treatment with this compound leads to a significant reduction in the expression of key proteins that are transcribed by STAT3 and are crucial for cancer cell survival and proliferation.[5][6] This includes anti-apoptotic proteins and cell cycle regulators.
| Protein | Function | Effect of this compound | Reference |
| Bcl-2, Bcl-xL, Mcl-1 | Anti-apoptotic proteins | Decreased Expression | [3][5][6][8] |
| Cyclin D1 | Cell cycle progression (G1/S phase) | Decreased Expression | [3][5][6][8] |
| c-Myc | Cell growth and proliferation | Decreased Expression | [3][5][6][8] |
| Survivin | Inhibition of apoptosis | Decreased Expression | [5][6] |
| PCNA | Proliferation marker | Decreased Expression | [8][9] |
| CD44, CD133 | Cancer stem cell markers | Decreased Expression | [3][8] |
Induction of Apoptosis
By downregulating anti-apoptotic proteins, this compound shifts the cellular balance towards programmed cell death. Its pro-apoptotic activity is confirmed by the activation of key apoptosis executioners. Treatment with this compound has been shown to induce the activation of caspase-3/7 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[3][8][9]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the effects of this compound.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., J82, NBT-II) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 6, 12.5, 25, and 50 µM) and a vehicle control (e.g., 0.05% DMSO).[8] Incubate for the desired time periods (e.g., 24 and 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treating cells with this compound (e.g., 5 µM for 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Cyclin D1, Bcl-2, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models [mdpi.com]
- 9. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SH5-07 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SH5-07 is a synthetic molecule that has demonstrated significant potential as an inducer of apoptosis, or programmed cell death, in various cancer cell models. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its pro-apoptotic effects. Primarily characterized as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) and Akt signaling pathways, this compound disrupts key cellular survival signals, leading to the activation of the apoptotic cascade. This document summarizes the available quantitative data, details the experimental protocols for assessing this compound-induced apoptosis, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. Consequently, therapeutic strategies aimed at reinstating this crucial cell death program are of paramount interest in oncology research. This compound has emerged as a promising small molecule inhibitor that effectively triggers apoptosis in cancer cells. Its dual inhibitory action on the STAT3 and Akt pathways positions it as a multi-targeting agent capable of overcoming resistance mechanisms that may arise from the redundancy and crosstalk between these critical pro-survival signaling networks.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the direct inhibition of two key nodes in cell survival signaling: STAT3 and Akt.
-
STAT3 Inhibition: this compound, a hydroxamic acid-based compound, effectively blocks the DNA binding activity of STAT3.[1] This inhibition prevents the transcription of STAT3-dependent genes that are critical for cell survival and proliferation. Key anti-apoptotic proteins downregulated by this compound through STAT3 inhibition include Bcl-2, Bcl-xL, and Mcl-1.[1]
-
Akt Inhibition: this compound also functions as a specific inhibitor of Akt (also known as Protein Kinase B).[2] The PI3K/Akt pathway is a central regulator of cell survival, and its inhibition by this compound leads to the potentiation of apoptosis.[2][3] This is achieved, in part, by preventing the Akt-mediated phosphorylation and inactivation of pro-apoptotic proteins such as Bad and Bax.[3] Furthermore, Akt inhibition by this compound can lead to the suppression of NF-κB signaling, a pathway that also controls the expression of anti-apoptotic genes.[2]
Signaling Pathways Modulated by this compound
The induction of apoptosis by this compound is a multi-faceted process involving the modulation of interconnected signaling pathways. The inhibition of STAT3 and Akt converges to disrupt the delicate balance between pro- and anti-apoptotic proteins, ultimately favoring cell death.
Quantitative Data on this compound Induced Apoptosis
The pro-apoptotic efficacy of this compound has been quantified in various cancer cell lines. The following table summarizes key findings from the literature.
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| Human Glioma | Brain Cancer | Cell Viability | IC50 | Not Specified | [1] |
| Human Breast Cancer | Breast Cancer | Cell Viability | IC50 | Not Specified | [1] |
| Human Prostate Cancer | Prostate Cancer | Cell Viability | IC50 | Not Specified | [1] |
| v-Src-transformed murine fibroblasts | Fibroblast | Cell Viability | IC50 | Not Specified | [1] |
| MCF-7 | Breast Cancer | Flow Cytometry | % Apoptotic Cells | 25.80% (early) + 11.05% (late) | [4] |
Note: Specific IC50 values were not detailed in the available search results, but this compound was reported to be effective in the 0-8 μM range.[1]
Experimental Protocols
The assessment of this compound-induced apoptosis relies on a set of well-established molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]
-
Treat cells with various concentrations of this compound (e.g., 0-8 μM) for the desired time period (e.g., 24-48 hours).[1]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5][6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash with cold 1X PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.[8] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Treat cells with this compound and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.[9]
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key targets include:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[9]
Conclusion
This compound is a potent inducer of apoptosis that acts through the dual inhibition of the STAT3 and Akt signaling pathways. This multifaceted mechanism of action makes it an attractive candidate for further preclinical and clinical investigation as a potential anti-cancer therapeutic. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the pro-apoptotic effects of this compound and similar compounds. A thorough understanding of its signaling network, as visualized in the provided diagrams, is crucial for designing rational combination therapies and identifying potential biomarkers of response. Further studies are warranted to establish comprehensive quantitative data, including IC50 values across a broader range of cancer cell lines, to fully elucidate the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SH-5, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Impact of SH5-07 on STAT3-Dependent Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that is frequently overactivated in a wide array of human cancers, driving the expression of genes crucial for tumor cell proliferation, survival, invasion, and immunosuppression. The development of small-molecule inhibitors targeting STAT3 is a promising therapeutic strategy. This technical guide provides an in-depth analysis of SH5-07, a hydroxamic acid-based STAT3 inhibitor, and its impact on STAT3-dependent gene transcription. We will delve into its mechanism of action, summarize its effects on key STAT3 target genes, provide detailed experimental protocols for its evaluation, and present visual representations of the underlying molecular pathways and experimental workflows.
Introduction to STAT3 and the Role of this compound
The STAT3 signaling pathway is a critical cellular cascade initiated by the binding of cytokines and growth factors to their cognate receptors. This binding triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a conserved tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) monomers then dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.
In numerous malignancies, STAT3 is constitutively activated, leading to the persistent expression of genes that promote oncogenesis. These target genes include those involved in cell cycle progression (e.g., Cyclin D1, c-Myc), apoptosis inhibition (e.g., Bcl-2, Bcl-xL, Mcl-1), and cell survival (e.g., Survivin).
This compound is a potent, cell-permeable small-molecule inhibitor of STAT3. It is a hydroxamic acid analog that has been shown to selectively disrupt STAT3 activity, leading to antitumor effects in various cancer models.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on STAT3 through a multi-faceted mechanism. It has been demonstrated to bind to the SH2 domain of STAT3, a critical region for STAT3 dimerization following phosphorylation. By occupying the SH2 domain, this compound prevents the formation of STAT3-STAT3 dimers, a prerequisite for nuclear translocation and DNA binding. Furthermore, this compound has been shown to inhibit the DNA-binding activity of STAT3. This dual-pronged attack on both dimerization and DNA binding makes this compound an effective suppressor of STAT3's transcriptional activity.
Preliminary Studies on SH5-07 in Prostate Cancer: A Technical Guide
This technical guide provides an in-depth overview of the preliminary research on SH5-07, a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and its potential application in prostate cancer. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's mechanism of action, preclinical data, and associated experimental methodologies.
Executive Summary
This compound is a hydroxamic acid-based inhibitor that demonstrates robust bioactivity against STAT3, a transcription factor frequently implicated in the oncogenesis and progression of various cancers, including prostate cancer.[1][2] Preclinical studies have established that this compound effectively blocks the DNA-binding activity of STAT3 in human prostate cancer cells.[3][4] This inhibition disrupts the transcription of key STAT3-dependent genes that regulate cell survival, proliferation, and apoptosis, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, and Survivin.[1][5] While the compound has been shown to decrease the viability of prostate cancer cells, specific quantitative data, such as IC50 values for prostate cancer cell lines, are not detailed in the primary literature.[1][3] In vivo studies have confirmed the tumor growth inhibitory effects of this compound in xenograft models of human glioma and breast cancer, providing a proof-of-concept for its potential efficacy in solid tumors with aberrant STAT3 signaling.[1][6]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound from preclinical evaluations. It is important to note that while this compound has been tested against prostate cancer cells, specific IC50 values for these cell lines were not reported in the foundational studies. The data presented are from general assays or other cancer types and serve as a benchmark for its potency.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value (µM) | Citation |
|---|---|---|---|
| STAT3 Inhibition Assay | STAT3 DNA-binding activity | 3.9 | [3][6] |
| Cell Viability Assay (72h) | U251MG (Human Glioma) | 1.0 - 2.7 | [1][2] |
| Cell Viability Assay (72h) | U87MG (Human Glioma) | 1.0 - 2.7 | [1][2] |
| Cell Viability Assay (72h) | MDA-MB-231 (Human Breast Cancer) | 3.8 - 4.5 |[1][2] |
Table 2: Downstream STAT3 Target Genes Modulated by this compound
| Gene | Function | Effect of this compound | Citation |
|---|---|---|---|
| Bcl-2 | Anti-apoptosis | Expression Reduced | [1][7] |
| Bcl-xL | Anti-apoptosis | Expression Reduced | [1][7] |
| Mcl-1 | Anti-apoptosis | Expression Reduced | [1][7] |
| Cyclin D1 | Cell Cycle Progression | Expression Reduced | [1][7] |
| c-Myc | Cell Proliferation, Metabolism | Expression Reduced | [1][7] |
| Survivin | Inhibition of Apoptosis | Expression Reduced |[1][7] |
Signaling and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures related to the study of this compound.
Signaling Pathway
Experimental Workflows
References
- 1. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
SH5-07: In Vitro Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH5-07 is a potent, cell-permeable, hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including glioma, breast, prostate, and bladder cancers.[1][2] By targeting STAT3, this compound disrupts its DNA-binding activity, leading to the downregulation of various downstream target genes involved in cell proliferation, survival, and angiogenesis.[1] This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture experiments.
Mechanism of Action
This compound functions by selectively inhibiting the DNA-binding activity of STAT3 homodimers.[3] This action blocks the transcriptional activation of STAT3 target genes, which include key regulators of the cell cycle and apoptosis such as Cyclin D1, c-Myc, Bcl-2, Bcl-xL, Mcl-1, and Survivin.[3] The inhibition of STAT3 phosphorylation at tyrosine 705 (pSTAT3-Y705) is a key indicator of this compound activity.[1]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported in vitro activity of this compound in various cancer cell lines. The effective concentration of this compound can vary depending on the cell line and the duration of treatment.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| J82 | Bladder Cancer | ~7-14.2 | 48h |
| NBT-II | Bladder Cancer | ~7-14.2 | 48h |
| MB49 | Bladder Cancer | ~7-14.2 | 48h |
| Various | In vitro assay | 3.9 | N/A |
Table 2: Recommended Concentration Range for In Vitro Studies
| Cell Lines | Recommended Concentration Range | Incubation Time |
| Glioma, Breast, Prostate, Bladder Cancer Cells | 0 - 8 µM | 24 - 48h |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
References
Application Notes and Protocols for Western Blot Analysis of SH5-07 Effects on the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH5-07 is a potent, hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, angiogenesis, and immune evasion. This compound exerts its anti-tumor effects by directly binding to the SH2 and DNA-binding domains of STAT3, which prevents its phosphorylation, dimerization, and subsequent nuclear translocation.[2] This inhibition of STAT3 activity leads to the downregulation of various oncogenic downstream target genes, including Cyclin D1, Bcl-2, c-Myc, and Mcl-1.[2] Western blotting is a crucial technique for elucidating the mechanism of action of this compound by quantifying the reduction in phosphorylated STAT3 (p-STAT3) and the expression levels of its downstream targets. This document provides detailed protocols for the use of this compound in cell culture and subsequent Western blot analysis to assess its impact on the STAT3 signaling pathway.
Data Presentation
The following table summarizes the expected quantitative effects of this compound on key proteins in the STAT3 signaling pathway as determined by Western blot analysis. Data is synthesized from multiple studies investigating the effects of this compound in various cancer cell lines.
| Target Protein | This compound Concentration (µM) | Cell Line | Observed Effect | Reference |
| p-STAT3 (Tyr705) | 5 | U251/C7 | Significant Decrease | [3] |
| Cyclin D1 | 5 | MDA-MB-231 | Reduced Expression | [4][5] |
| Bcl-2 | 5 | MDA-MB-231 | Reduced Expression | [4][5] |
| c-Myc | 5 | MDA-MB-231 | Reduced Expression | [4][5] |
| Mcl-1 | 5 | MDA-MB-231 | Reduced Expression | [4][5] |
| Survivin | 5 | MDA-MB-231 | Reduced Expression | [4][5] |
Note: The IC50 for this compound in inhibiting STAT3 DNA-binding activity is approximately 3.9 µM.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for assessing the efficacy of this compound.
Caption: STAT3 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of this compound.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MDA-MB-231, U251MG) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). The final DMSO concentration in the medium should be less than 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
B. Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Cell Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
C. Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of denatured protein per lane into a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-STAT3, rabbit anti-Cyclin D1, or mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or GAPDH) for each sample. Calculate the fold change in protein expression relative to the vehicle-treated control.
References
Application Notes and Protocols for SH5-07 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH5-07 is a potent, cell-permeable, hydroxamic acid-based small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, including glioma and breast cancer, making it an attractive target for therapeutic intervention.[1][4][5] this compound exerts its antitumor effects by binding to STAT3, preventing its phosphorylation and dimerization, which in turn inhibits the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis, such as Bcl-2, Bcl-xL, Mcl-1, c-Myc, Cyclin D1, and Survivin.[1][2][6][7] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft models, based on preclinical studies demonstrating its efficacy in suppressing tumor growth.[6][8][9][10]
Quantitative Data Summary
The following table summarizes the reported in vivo dosage and administration of this compound in mouse xenograft models for human glioma and breast cancer.
| Parameter | Details | Cell Line(s) | Reference |
| Dosage | 3 mg/kg | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] |
| 5-6 mg/kg | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] | |
| Administration Route | Oral gavage | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] |
| Tail vein injection | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] | |
| Dosing Frequency | Daily (for 3 mg/kg) | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] |
| Every 2-3 days (for 5-6 mg/kg) | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] | |
| Tumor Volume at Initiation of Treatment | 90-150 mm³ | U251MG (glioma), MDA-MB-231 (breast cancer) | [6] |
| Observed Toxicity | No significant changes in body weight or blood cell counts; no gross anatomical organ abnormalities. | Not applicable | [6] |
Signaling Pathway
The diagram below illustrates the STAT3 signaling pathway and the mechanism of action for this compound.
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Lines: Human glioma (U251MG) and breast cancer (MDA-MB-231) cell lines harboring constitutively active STAT3 are recommended.
-
Culture Conditions: Culture the cells in the appropriate medium (e.g., DMEM for U251MG, RPMI-1640 for MDA-MB-231) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10⁷ cells/mL). For subcutaneous models, mixing the cell suspension 1:1 with Matrigel is recommended to promote tumor formation. Keep the cell suspension on ice until injection.
In Vivo Mouse Xenograft Model
-
Animal Model: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are suitable for establishing xenografts.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells) into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Animal Welfare Monitoring:
-
Monitor the body weight of the mice at least twice a week.
-
Observe the animals for any signs of toxicity or distress, such as changes in behavior, appetite, or grooming.
-
This compound Administration
-
Treatment Initiation: Begin treatment when the average tumor volume reaches 90-150 mm³. Randomize the mice into treatment and control groups.
-
Drug Preparation:
-
For oral gavage, formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
For intravenous injection, dissolve this compound in a vehicle appropriate for intravenous administration (e.g., a solution of DMSO, PEG300, and saline). The final concentration of DMSO should be minimized.
-
-
Administration:
-
Oral Gavage: Administer 3 mg/kg of this compound daily.
-
Tail Vein Injection: Administer 5-6 mg/kg of this compound every 2-3 days.
-
-
Control Group: Administer the vehicle alone to the control group using the same route and frequency as the treatment group.
Endpoint and Tissue Collection
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the mice show signs of excessive morbidity.
-
Euthanasia and Tissue Collection:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and measure their final weight and volume.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for p-STAT3, c-Myc, Mcl-1, and Cyclin D1) or fixed in formalin for histological examination.
-
Collect blood for complete blood counts and major organs (liver, spleen, kidney, etc.) for histopathological analysis to assess toxicity.
-
Experimental Workflow
The following diagram outlines the key steps in a typical in vivo mouse xenograft study using this compound.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. jebms.org [jebms.org]
- 5. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. New Drugs to Stop Growth of Brain and Breast Cancer [medicaldialogues.in]
- 9. scispace.com [scispace.com]
- 10. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: SH5-07 Treatment for Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction: SH5-07 is a potent, cell-permeable, hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. This compound effectively blocks the DNA-binding activity of STAT3, leading to the downregulation of STAT3-dependent anti-apoptotic gene expression and subsequent induction of apoptosis in cancer cells. These application notes provide detailed protocols for assessing apoptosis in response to this compound treatment.
Mechanism of Action: this compound exerts its pro-apoptotic effects by inhibiting the transcriptional activity of STAT3. Activated STAT3 promotes the expression of a suite of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Survivin. By preventing STAT3 from binding to the promoters of these genes, this compound effectively reduces their expression. This disruption of the anti-apoptotic machinery shifts the cellular balance towards apoptosis, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway. This cascade involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), ultimately resulting in programmed cell death.
Data Presentation
The following tables summarize quantitative data on the induction of apoptosis by STAT3 inhibitors. While specific time-course data for this compound is limited in publicly available literature, the provided data for other STAT3 inhibitors serve as a representative example of the expected kinetics of apoptosis induction.
Table 1: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Treatment (this compound) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V Positive) |
| U251MG (Glioma) | 8 µM | 24 | 5.8% |
| MDA-MB-231 (Breast Cancer) | 8 µM | 24 | 18% |
Table 2: Representative Time-Course of Apoptosis Induction by a STAT3 Inhibitor (LLL12) in Canine Osteosarcoma Cell Lines
Note: This data is for the STAT3 inhibitor LLL12 and is intended to provide a general kinetic profile of apoptosis induction upon STAT3 inhibition.
| Cell Line | Treatment (LLL12) | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Abrams | 0.5 µM | 24 | Increased up to 22-fold | Increased up to 13-fold |
| D17 | 0.5 µM | 24 | Increased up to 22-fold | Increased up to 13-fold |
| OSA 8 | 0.5 µM | 24 | Increased up to 22-fold | Increased up to 13-fold |
| OSA 16 | 0.5 µM | 24 | Increased up to 22-fold | Increased up to 13-fold |
Table 3: Representative Caspase-3/7 Activation by a STAT3 Inhibitor (LLL12) in Canine Osteosarcoma Cell Lines [1]
Note: This data is for the STAT3 inhibitor LLL12 and illustrates the expected increase in executioner caspase activity.
| Cell Line | Treatment (LLL12) | Treatment Duration (hours) | Caspase-3/7 Activity (Fold Increase) |
| Abrams | 0.4 - 0.8 µM | 24 | Significant Increase |
| D17 | 0.4 - 0.8 µM | 24 | Significant Increase |
| OSA 8 | 0.4 - 0.8 µM | 24 | Significant Increase |
| OSA 16 | 0.4 - 0.8 µM | 24 | Significant Increase |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the steps to quantify the percentage of apoptotic and necrotic cells following this compound treatment using Annexin V-FITC and PI staining, followed by flow cytometric analysis.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., U251MG, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. For example, seed 2 x 10^5 cells per well for a 24-hour treatment.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 1, 5, 8 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the previously collected medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol describes the measurement of executioner caspase activity in response to this compound treatment using a luminogenic or fluorogenic substrate-based assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
White or black-walled 96-well plates (for luminescence or fluorescence, respectively)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar kit
-
Plate-reading luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.
-
This compound Treatment: After overnight incubation, treat the cells with a range of this compound concentrations for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence or fluorescence of each well using a plate reader. The signal intensity is proportional to the amount of caspase-3/7 activity.
Mandatory Visualization
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
References
Application Notes and Protocols for Cell Viability Assay Using SH5-07
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH5-07 is a potent, hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a key signaling protein that is constitutively activated in a wide variety of human cancers, including glioma, breast, prostate, and bladder cancers, and plays a crucial role in cell proliferation, survival, and differentiation.[2][3][4] this compound exerts its anti-tumor effects by blocking the DNA-binding activity of STAT3, which in turn inhibits the transcription of STAT3-regulated genes essential for tumor cell survival and proliferation, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, and Survivin.[3][5] This ultimately leads to a reduction in cell viability and the induction of apoptosis in cancer cells harboring activated STAT3.[2] These application notes provide a detailed protocol for assessing the effect of this compound on cancer cell viability using standard colorimetric and exclusion-based assays.
Data Presentation
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| J82 | Bladder Cancer | MTT Assay | 48 hours | 7 - 14.2 |
| NBT-II | Bladder Cancer | MTT Assay | 48 hours | 7 - 14.2 |
| MB49 | Bladder Cancer | MTT Assay | 48 hours | 7 - 14.2 |
| 30M | Not Specified | Alamar Blue Assay | 3 days | 0.1 |
| 127EF | Not Specified | Alamar Blue Assay | 3 days | 0.1955 |
| 67EF | Not Specified | Alamar Blue Assay | 3 days | 0.2145 |
Note: The IC50 values for bladder cancer cell lines are presented as a range as reported in the source material.[2] The specific cancer types for 30M, 127EF, and 67EF cell lines were not specified in the available search results.
Experimental Protocols
Two common methods for assessing cell viability following treatment with this compound are the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which assesses cell membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0, 1, 3, 6, 12.5, 25, and 50 µM.[2]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well plates
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-8 µM) for 24 to 48 hours.[1]
-
-
Cell Harvesting:
-
After treatment, collect the cell culture medium (which may contain floating dead cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium from the previous step and centrifuge to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
-
Staining:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
-
Cell Counting:
-
Load the cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Compare the viability of the treated cells to the vehicle control.
-
Mandatory Visualization
This compound Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for SH5-07 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and administration of the STAT3 inhibitor, SH5-07, for in vivo animal studies. The following protocols are based on established methodologies and aim to ensure consistent and effective delivery of the compound for preclinical research in oncology and other areas where STAT3 signaling is a therapeutic target.
Preclinical Overview of this compound
This compound is a hydroxamic acid-based small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3). It has an IC50 of 3.9 μM in in vitro assays[1][2]. By binding to STAT3, this compound disrupts its association with growth factor receptors, thereby inhibiting its phosphorylation and subsequent DNA-binding activity[1]. This inhibition leads to the downregulation of STAT3-regulated genes involved in cell proliferation and survival, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, and c-Myc[3][4][5]. In vivo studies have demonstrated its antitumor effects against human glioma and breast cancer xenograft models[3][4][5].
Solubility and Formulation
Proper solubilization and formulation are critical for achieving desired bioavailability and therapeutic efficacy in animal models. This compound is poorly soluble in water and requires specific solvent systems for in vivo administration[3].
In Vitro Solubility
For in vitro experiments, this compound can be dissolved in Dimethyl Sulfoxide (DMSO) at high concentrations.
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (159.84 mM) | Ultrasonic assistance may be needed. Use fresh DMSO as it is hygroscopic and absorbed moisture can reduce solubility[1][3]. |
In Vivo Formulations
Two primary formulations have been reported for in vivo use, enabling different routes of administration.
| Formulation Components | Achievable Concentration | Administration Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (4.00 mM) | Intravenous (IV) |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (4.00 mM) | Oral (PO), Intraperitoneal (IP) |
| 5% DMSO, 95% corn oil | Not specified, but a working solution of 1.42 mg/mL can be prepared. | Intraperitoneal (IP) |
Administration Routes and Dosages in Animal Studies
The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the tumor model. Both systemic and oral delivery methods have been successfully employed for this compound.
| Administration Route | Species | Dosage | Dosing Frequency | Tumor Model | Reference |
| Tail Vein Injection (IV) | Mouse | 5-6 mg/kg | Every 2-3 days | Human Glioma (U251MG) Xenograft | [4] |
| Tail Vein Injection (IV) | Mouse | 5-6 mg/kg | Every 2-3 days | Human Breast (MDA-MB-231) Xenograft | [4] |
| Oral Gavage (PO) | Mouse | 3 mg/kg | Daily | Human Glioma (U251MG) Xenograft | [4] |
| Oral Gavage (PO) | Mouse | 3 mg/kg | Daily | Human Breast (MDA-MB-231) Xenograft | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Administration
This protocol describes the preparation of this compound in a vehicle suitable for tail vein injection in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Warming bath or heat block
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add 10% of the final desired volume of DMSO to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may aid in dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline relative to the final volume.
-
Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing.
-
Ensure the final solution is clear and free of precipitation. This formulation should be prepared fresh before each administration.
Protocol 2: Preparation of this compound for Oral Gavage (PO) or Intraperitoneal (IP) Administration
This protocol details the preparation of this compound in a corn oil-based vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the necessary amount of this compound powder.
-
Dissolve the this compound in 10% of the final volume of DMSO.
-
Vortex until fully dissolved.
-
Add 90% of the final volume of corn oil to the this compound/DMSO mixture.
-
Vortex vigorously to create a uniform suspension. For optimal results, use the mixed solution immediately[3].
Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the antitumor efficacy of this compound.
Animal Model:
-
Four-to-five week-old female athymic nude mice are commonly used[4].
-
Mice are injected subcutaneously in the flank with tumor cells (e.g., 1 x 10^7 U251MG or MDA-MB-231 cells) in a 1:1 mixture of PBS and Matrigel[4].
Treatment:
-
Allow tumors to reach a palpable size (e.g., 90-150 mm³) before initiating treatment[4].
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound or the vehicle according to the desired route and schedule (e.g., 5-6 mg/kg IV every 2-3 days or 3 mg/kg PO daily)[4].
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Monitor animal health, including body weight and any signs of toxicity[4].
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for STAT3 pathway proteins).
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. SH-5-07|SH5-07Stat3 inhibitor [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Detailed Protocol for Western Blot Analysis of pSTAT3 (Tyr705) Inhibition by SH-5-07
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, survival, and angiogenesis. Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process. However, the constitutive activation of STAT3 is a hallmark of numerous human cancers and is associated with tumor progression, metastasis, and chemoresistance. The phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue is the canonical step in its activation, leading to its dimerization, nuclear translocation, and subsequent modulation of target gene expression.
Given its central role in oncogenesis, STAT3 has emerged as a promising therapeutic target for cancer drug development. Small molecule inhibitors, such as SH-5-07, have been developed to disrupt STAT3 signaling. SH-5-07 is a hydroxamic acid-based STAT3 inhibitor that has been shown to block the DNA-binding activity of STAT3 and consequently inhibit the transcription of STAT3-regulated genes. This application note provides a detailed protocol for the use of Western blotting to quantify the dose-dependent inhibition of STAT3 phosphorylation at Tyr705 by SH-5-07 in cancer cell lines.
Signaling Pathway and Mechanism of Action
The activation of STAT3 is typically initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their respective cell surface receptors. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is phosphorylated by JAKs at the critical Tyr705 residue. This phosphorylation event induces a conformational change in the STAT3 monomer, leading to the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
SH-5-07 exerts its inhibitory effect by targeting STAT3, which disrupts its ability to bind to DNA. This action effectively blocks the transcriptional activity of STAT3, leading to the downregulation of genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, and c-Myc.[1][2][3] The IC50 for SH-5-07's inhibition of STAT3 activity has been reported to be approximately 3.9 µM in in vitro assays.[3]
Figure 1: STAT3 signaling pathway and the inhibitory action of SH-5-07.
Data Presentation
The efficacy of SH-5-07 in inhibiting STAT3 phosphorylation can be quantified by performing a dose-response experiment followed by Western blot analysis. The band intensities of phosphorylated STAT3 (pSTAT3) and total STAT3 are measured using densitometry. The ratio of pSTAT3 to total STAT3 is then calculated and normalized to the vehicle-treated control to determine the percent inhibition at each concentration of SH-5-07. The results can be presented in a tabular format for clear comparison.
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by SH-5-07 in a Representative Cancer Cell Line
| SH-5-07 Concentration (µM) | Mean pSTAT3/Total STAT3 Ratio (Normalized to Vehicle) | Percent Inhibition of pSTAT3 (%) |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 2.5 | 0.60 | 40 |
| 5 | 0.35 | 65 |
| 10 | 0.15 | 85 |
| 20 | 0.05 | 95 |
Note: The data presented in this table are illustrative and represent a typical dose-dependent inhibition profile. Actual results may vary depending on the cell line, experimental conditions, and treatment duration.
Experimental Protocols
This section provides a detailed methodology for assessing the inhibitory effect of SH-5-07 on STAT3 phosphorylation using Western blotting.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231, U251, or various bladder cancer cell lines).
-
Cell Seeding: Plate the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
SH-5-07 Preparation: Prepare a stock solution of SH-5-07 in an appropriate solvent, such as DMSO.
-
Treatment: When the cells reach the desired confluency, replace the growth medium with fresh medium containing increasing concentrations of SH-5-07 (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for the drug dilutions.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically for each cell line.
Protein Extraction (Cell Lysis)
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) and supplement it with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation and dephosphorylation.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final 1x concentration and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the protein separation.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is often the preferred blocking agent.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) (e.g., from Cell Signaling Technology, #9145) diluted in blocking buffer (e.g., 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:2000-1:5000 in 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. After stripping, the membrane should be re-blocked and re-probed with a primary antibody for total STAT3 (e.g., from Cell Signaling Technology, #9139) and subsequently with a loading control antibody such as β-actin or GAPDH.
Figure 2: Experimental workflow for Western blot analysis of pSTAT3.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to assess the efficacy of the STAT3 inhibitor, SH-5-07. By quantifying the reduction in phosphorylated STAT3 (Tyr705) levels in response to varying concentrations of the inhibitor, researchers can effectively determine its on-target activity and dose-response relationship. This detailed methodology is intended to serve as a valuable resource for scientists and professionals in the field of cancer research and drug development who are investigating novel STAT3-targeting therapeutics.
References
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by SH5-07
Introduction
SH5-07 is a potent, cell-permeable, hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that plays a critical role in regulating cell proliferation, survival, and differentiation.[3] In many cancer types, STAT3 is constitutively activated, leading to the upregulation of genes involved in cell cycle progression and apoptosis resistance, such as Cyclin D1, c-Myc, Bcl-2, and Survivin.[2][4] By inhibiting the DNA-binding activity of STAT3, this compound effectively downregulates the expression of these target genes, resulting in anti-proliferative effects and the induction of apoptosis in cancer cells.[2][4] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound exerts its effect on the cell cycle primarily by inhibiting the STAT3 signaling pathway. Activated STAT3 promotes cell cycle progression by increasing the transcription of key cell cycle regulators. A critical target of STAT3 is the gene encoding Cyclin D1, a protein essential for the G1 to S phase transition.[4][5][6] STAT3 activation can also suppress the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.[7]
By inhibiting STAT3, this compound disrupts these processes, leading to a decrease in Cyclin D1 and c-Myc levels and a potential increase in CKI activity.[2][4] This disruption of the cell cycle machinery results in cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can subsequently lead to apoptosis. The increase in the sub-G0 cell population observed in flow cytometry analysis is indicative of apoptotic cells with fragmented DNA.[2]
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the representative effects of this compound on the cell cycle distribution of MDA-MB-231 human breast cancer cells after 48 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment Concentration (µM) | Sub-G0 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| 0 (Vehicle Control) | 2.5 ± 0.5 | 55.2 ± 2.1 | 25.1 ± 1.8 | 17.2 ± 1.5 |
| 2.5 | 8.7 ± 1.1 | 60.1 ± 2.5 | 20.3 ± 1.9 | 10.9 ± 1.2 |
| 5.0 | 18.9 ± 1.9 | 65.4 ± 3.1 | 10.5 ± 1.4 | 5.2 ± 0.8 |
| 8.0 | 25.3 ± 2.4 | 68.2 ± 2.8 | 4.1 ± 0.9 | 2.4 ± 0.5 |
Note: The data presented in this table is a representative example based on published findings describing the effects of this compound and may not reflect the exact results of any single experiment. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or other suitable cancer cell line with constitutively active STAT3.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 2.5, 5.0, and 8.0 µM). A vehicle control with the same concentration of DMSO should also be prepared.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from standard procedures for cell cycle analysis.[8][9][10]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at 4°C for several days if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Use the appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity).
-
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Protocols [moorescancercenter.ucsd.edu]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Troubleshooting & Optimization
SH5-07 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of SH5-07 in aqueous solutions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Its primary mechanism of action involves binding to the SH2 and DNA-binding domains of STAT3, which blocks its DNA-binding activity.[2] This inhibition prevents the transcription of STAT3-dependent genes that are crucial for tumor cell proliferation, survival, and invasion, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, and Survivin.[1][2][3]
Q2: What are the known solubility properties of this compound?
This compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but it is considered insoluble in water.[1][4][5] This low aqueous solubility is a critical factor to consider when preparing solutions for in vitro and in vivo experiments.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
No, directly dissolving this compound in aqueous buffers or cell culture media is not recommended and will likely result in precipitation. A concentrated stock solution in an appropriate organic solvent, such as DMSO, should be prepared first.[1][6] This stock solution can then be further diluted into your aqueous experimental medium.
Troubleshooting Guide: Precipitation in Aqueous Solutions
Encountering precipitation when diluting your this compound stock solution into an aqueous medium is a common issue. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation issues.
Detailed Troubleshooting Steps
-
Check Your Stock Solution:
-
Issue: The stock solution itself may not be fully dissolved.
-
Action: Visually inspect your DMSO stock solution for any particulate matter. If not completely clear, you may need to gently warm the solution (e.g., in a 37°C water bath) or use an ultrasonic bath to aid dissolution.[6][7] Always use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of compounds.[1]
-
-
Evaluate the Final Concentration:
-
Issue: The final concentration of this compound in your aqueous medium may exceed its solubility limit, even with a small percentage of DMSO.
-
Action: Try lowering the final working concentration of this compound in your experiment. It's advisable to perform a solubility test with a range of concentrations to determine the practical upper limit in your specific medium.
-
-
Optimize the Dilution Method:
-
Issue: Rapidly adding the concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution.
-
Action: Add the stock solution to the aqueous medium slowly, drop-by-drop, while gently vortexing or stirring the medium. This gradual dilution helps to keep the compound in solution. A serial dilution approach, where the stock is first diluted in a smaller volume of medium before being added to the final volume, can also be effective.
-
-
Consider the Composition of Your Aqueous Medium:
-
Issue: Components within complex cell culture media, such as high concentrations of salts or proteins, can interact with this compound and reduce its solubility.[8]
-
Action: To test if the medium is the issue, try diluting your stock solution in a simpler aqueous buffer like Phosphate-Buffered Saline (PBS). If precipitation does not occur in PBS but does in your cell culture medium, you may need to consider using a formulation with co-solvents for your experiment.
-
Quantitative Solubility Data
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 100 mg/mL[1][4] | 159.84 mM[1][4] | May require sonication to fully dissolve.[6] Use fresh, anhydrous DMSO.[1] |
| Ethanol | 100 mg/mL[1] | 159.84 mM | --- |
| Water | Insoluble[1][4] | --- | --- |
Note: The actual solubility may vary slightly between different batches of the compound.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.256 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator or warm the solution briefly at 37°C to aid dissolution.[6]
-
Visually confirm that the solution is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][9]
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve your desired final concentration. Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Add the this compound stock solution to the medium dropwise while gently vortexing.
-
Add the final diluted this compound solution to your cells.
-
Protocol 3: Formulation for In Vivo Studies
For in vivo applications, a simple dilution in saline is not feasible due to the poor aqueous solubility of this compound. A common approach is to use a vehicle containing co-solvents.
-
Example Formulation 1 (with PEG300 and Tween-80): [1][9]
-
Vehicle Composition: 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline.
-
Procedure:
-
Add the required volume of this compound stock solution (in DMSO) to the PEG300 and mix until clear.
-
Add the Tween-80 and mix until the solution is clear.
-
Add the saline to reach the final volume and mix thoroughly.
-
This formulation should be prepared fresh before each use.[1]
-
-
-
Example Formulation 2 (with Corn Oil): [1]
This compound Signaling Pathway
This compound primarily targets the STAT3 signaling pathway, which is often constitutively activated in cancer cells.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting SH5-07 Precipitation in Media
Welcome to the technical support center for SH5-07, a potent STAT3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments, with a specific focus on preventing and troubleshooting compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by blocking the DNA binding activity of STAT3, which in turn inhibits STAT3-dependent gene transcription.[1] This leads to the downregulation of various genes involved in cell survival, proliferation, and angiogenesis, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, and Survivin.
Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of this compound in aqueous solutions like cell culture media is a common challenge due to its hydrophobic nature. Key causes include:
-
Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its aqueous solubility.
-
"Solvent Shock": this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. Rapidly diluting this concentrated stock into the aqueous cell culture medium can cause the compound to crash out of solution.
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C in an incubator) and pH can alter the solubility of the compound.[2]
-
Interactions with Media Components: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[2]
-
Improper Stock Solution Preparation: The initial dissolution of this compound powder in the solvent may be incomplete.
Q3: How can I visually identify this compound precipitation?
Precipitation can manifest as:
-
Cloudiness or turbidity in the media.
-
Visible particles floating in the media or settled at the bottom of the culture vessel.
-
A crystalline or film-like layer on the surface of the media or the bottom of the well.
It is crucial to distinguish precipitation from microbial contamination. Contamination is often accompanied by a rapid change in media color (due to pH shift) and the presence of motile microorganisms visible under a microscope.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | 1. Concentration exceeds aqueous solubility. 2. "Solvent Shock" due to rapid dilution of DMSO stock. | 1. Reduce the final concentration of this compound. Perform a dose-response experiment to find the highest effective concentration that remains soluble.2. Perform serial dilutions. Instead of a single large dilution, serially dilute the stock solution in pre-warmed media.3. Increase the volume of media for dilution. A larger volume can help to better accommodate the solvent.4. Gently mix the solution immediately after adding the stock to the media. |
| Precipitate forms over time in the incubator (e.g., after several hours or days). | 1. Temperature-dependent solubility. 2. pH shift in the media due to cell metabolism or CO2 levels.3. Compound instability at 37°C over extended periods.4. Evaporation of media , leading to increased compound concentration. | 1. Pre-warm the media to 37°C before adding the this compound stock solution.2. Ensure the media is properly buffered for the CO2 concentration in your incubator. Consider using a medium with HEPES buffer for more stable pH.3. Refresh the media with freshly prepared this compound at appropriate intervals for long-term experiments.4. Maintain proper humidity levels in the incubator to minimize evaporation. |
| Precipitation is observed in the stock solution. | 1. Improper initial dissolution. 2. Repeated freeze-thaw cycles. 3. Moisture absorption by DMSO. | 1. Ensure complete dissolution of the powder. Vortex and/or sonicate the stock solution gently.2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.3. Use fresh, anhydrous DMSO to prepare stock solutions.[1] |
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Maximum Solubility |
| DMSO | 100 mg/mL (159.84 mM)[1] |
| Ethanol | 100 mg/mL (159.84 mM)[1] |
| Water | Insoluble[1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| Stock Solution in DMSO | -80°C | 1 year[1] |
| Stock Solution in DMSO | -20°C | 1 month[1] |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of Working Dilutions in Cell Culture Media
Objective: To dilute the this compound stock solution into cell culture media while minimizing precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a multi-well plate
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Method A: Direct Dilution (for low final concentrations)
-
Add the required volume of the this compound stock solution to the pre-warmed media to achieve the final desired concentration.
-
Immediately and gently mix the solution by pipetting up and down or by inverting the tube. Do not vortex, as this can cause shearing of media components.
-
-
Method B: Serial Dilution (recommended to prevent "solvent shock")
-
Prepare a series of sterile tubes with pre-warmed media.
-
Create an intermediate dilution by adding a small volume of the stock solution to a larger volume of media.
-
Use this intermediate dilution to make the final working concentration.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
STAT3 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the STAT3 signaling pathway by blocking the binding of p-STAT3 dimers to DNA.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation issues in cell culture.
References
Technical Support Center: SH5-07 Handling and Stability
Welcome to the technical support center for SH5-07. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid degradation of this compound in their experiments, ensuring data integrity and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It is a hydroxamic acid-based compound that functions by selectively blocking the DNA-binding activity of STAT3.[2][3] This inhibition prevents STAT3 from acting as a transcription factor, which in turn downregulates the expression of various downstream target genes involved in cell proliferation, survival, and apoptosis, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, and Survivin.[1][2][3]
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively published, its chemical structure as a hydroxamic acid analog suggests susceptibility to common degradation pathways for pharmaceutical compounds.[3] The primary factors to consider are:
-
Hydrolysis: As with many esters and amides, the hydroxamic acid functional group can be susceptible to cleavage by water. This process can be accelerated by non-neutral pH (both acidic and basic conditions) and elevated temperatures.[4]
-
Oxidation: This involves the loss of electrons and can be initiated by exposure to air (oxygen), light, heat, or trace metal contaminants.[4] Proper storage away from light and in airtight containers is crucial.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Storing solutions in amber vials or protecting them from light is a standard preventative measure.[4]
-
Temperature: Elevated temperatures increase the rate of most chemical reactions, including hydrolysis and oxidation.[4] Therefore, storing the compound and its solutions at recommended cool temperatures is critical.
Q3: How should I properly store powdered (lyophilized) this compound?
Proper storage of the solid compound is the first line of defense against degradation. Always refer to the manufacturer's Safety Data Sheet (SDS) for specific recommendations. General best practices include:
-
Temperature: Store in a cool, controlled environment, typically a freezer at -20°C or -80°C.
-
Light: Keep the container in a dark place or use an amber vial to protect it from light.
-
Moisture: Store in a desiccator or ensure the container is tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[5]
Q4: What is the best way to prepare and store stock solutions of this compound?
Stock solutions are more prone to degradation than the powdered form.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes upon preparation.
-
Storage: Store aliquots in tightly sealed vials at -20°C or -80°C. Protect them from light.
-
Working Dilutions: Prepare fresh working dilutions in your aqueous cell culture medium or buffer immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
Q5: I'm seeing inconsistent or lower-than-expected activity in my experiments. Could this compound degradation be the cause?
Yes, inconsistent results are a common symptom of compound degradation.[6] If you observe a loss of potency or variable outcomes, systematically review your handling and storage procedures against the recommendations in the troubleshooting guide below.
Section 2: Troubleshooting Guide for this compound Inactivity
If you are experiencing issues with this compound efficacy, consult the table below to diagnose and resolve the problem.
| Potential Cause | Recommended Solution & Best Practice |
| Improper Storage of Solid Compound | Verify that the lyophilized powder is stored at the manufacturer-recommended temperature (typically ≤ -20°C), protected from light, and in a tightly sealed container to prevent moisture ingress.[5][7] |
| Degradation of Stock Solution | Prepare a fresh stock solution from the powder. Discard stock solutions that are old, have been stored improperly, or have undergone multiple freeze-thaw cycles. Always aliquot new stock solutions into single-use volumes. |
| Instability in Aqueous Media | Minimize the time this compound spends in aqueous buffers or cell culture media before it is applied to cells. Prepare working dilutions immediately prior to use. Avoid pre-incubating the diluted compound for long periods at 37°C. |
| pH-Mediated Hydrolysis | Ensure the final pH of your experimental medium remains stable and within the optimal physiological range (e.g., 7.2-7.4) after the addition of the this compound/DMSO solution. |
| Photodegradation During Experiment | Perform experimental steps involving this compound under subdued lighting.[4] Use amber-colored tubes for storing stock solutions and minimize the exposure of plates containing the compound to direct light. |
| Adsorption to Plastics | While less common, some compounds can adsorb to certain types of plastic. If you suspect this is an issue, consider using low-adhesion polypropylene tubes for storage and preparation. |
Section 3: Protocols and Best Practices
General Protocol for Storage and Reconstitution
This protocol outlines the best practices for handling this compound from receipt to the creation of a stock solution.
-
Receipt: Upon receiving the compound, immediately transfer it to a designated, temperature-controlled storage location as specified by the manufacturer.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which introduces moisture.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Under sterile conditions, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or gently sonicate the vial until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) or covered polypropylene tubes.
-
Storage: Immediately store the aliquots at -20°C or -80°C. Mark the tubes clearly with the compound name, concentration, and date of preparation.
Table 1: Recommended Storage Conditions Summary
| Form | Temperature | Light/Moisture Protection | Key Considerations |
| Solid (Powder) | -20°C to -80°C | Store in a dark, dry location (desiccator recommended) | Ensure container is tightly sealed. |
| DMSO Stock Solution | -20°C to -80°C | Use amber vials or wrap tubes in foil | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C (Temporary) | Protect from light | Prepare fresh for each experiment; do not store. |
Example Experimental Protocol: In Vitro STAT3 Inhibition Assay
This protocol provides a general workflow for assessing the effect of this compound on cancer cell lines.
-
Cell Seeding: Plate your cancer cell line (e.g., human glioma, breast, or prostate cells) in a multi-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Thaw a single-use aliquot of your this compound DMSO stock solution. Prepare serial dilutions in your complete cell culture medium to achieve the final desired concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24 to 48 hours).[2]
-
Endpoint Analysis: After incubation, perform your desired assay. This could include:
-
Viability/Proliferation Assay (e.g., MTT, Trypan Blue): Assess the effect of this compound on cell survival.[8]
-
Western Blot: Harvest cell lysates to analyze the protein levels of p-STAT3 (Y705) and downstream targets like Cyclin D1, Bcl-2, and Survivin.[8]
-
Apoptosis Assay (e.g., Annexin V/PI staining): Analyze the induction of apoptosis via flow cytometry.[2]
-
Table 2: Example this compound Concentrations Used in Research
| Assay Type | Cell Line Examples | Concentration Range | Incubation Time | Reference |
| Cell Viability / Cycle Analysis | Human Glioma, Breast, Prostate | 0 - 8 µM | 24 - 48 hours | [2] |
| Cell Viability | Bladder Cancer Lines (J82, NBT-II) | 0 - 50 µM | 48 hours | [9] |
| STAT3 DNA-Binding (EMSA) | NIH3T3/v-Src Nuclear Extract | 0 - 20 µM | 30 minutes (pre-incubation) | [3] |
Note: The optimal concentration and incubation time are cell-line dependent and should be determined empirically through dose-response experiments.
Section 4: Visual Guides
This compound Mechanism in the STAT3 Signaling Pathway
The diagram below illustrates the canonical JAK/STAT3 signaling pathway and highlights the inhibitory action of this compound. Cytokine binding leads to JAK activation, STAT3 phosphorylation and dimerization, nuclear translocation, and target gene transcription. This compound intervenes by preventing the STAT3 dimer from binding to DNA.
Caption: The inhibitory action of this compound on the STAT3 signaling pathway.
Recommended Experimental Workflow for this compound
Following a logical workflow is essential for minimizing variability and potential compound degradation.
Caption: Standard workflow for handling this compound to ensure stability.
References
- 1. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. Challenges for assessing replicability in preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Impact of old DMSO on SH5-07 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of SH5-07, with a particular focus on the impact of aged Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in DMSO, even though the datasheet indicates high solubility. What could be the issue?
A1: If you are experiencing solubility issues with this compound in DMSO, the primary suspect is often the quality of the DMSO itself. "Old" or improperly stored DMSO can absorb moisture and degrade, which can significantly impact the solubility of compounds like this compound.[1] We recommend using fresh, anhydrous DMSO for the best results.[1]
Q2: How does "old" DMSO affect this compound solubility?
A2: "Old" DMSO can negatively affect this compound solubility in several ways:
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] this compound is insoluble in water, and the presence of excess water in the DMSO can cause the compound to precipitate or fail to dissolve completely.[1][2]
-
Chemical Degradation: Over time, and especially with exposure to light, air, and temperature fluctuations, DMSO can oxidize to dimethyl sulfone (DMSO2) or degrade into other byproducts.[3][4] These impurities can alter the solvent properties of DMSO, potentially reducing its ability to solubilize this compound.
-
pH Changes: The degradation of DMSO can sometimes lead to the formation of acidic byproducts, which can affect the stability and solubility of pH-sensitive compounds.[5]
Q3: What are the ideal storage conditions for DMSO to ensure optimal performance?
A3: To maintain the quality of your DMSO and ensure consistent solubility of this compound, adhere to the following storage guidelines:
-
Store in a tightly sealed, airtight container to prevent moisture absorption.
-
Keep in a cool, dark place to minimize degradation from light and heat.
-
For long-term storage, consider aliquoting the DMSO into smaller, single-use vials to minimize repeated exposure of the main stock to air and moisture.
Q4: Can I use heat or sonication to dissolve my this compound in old DMSO?
A4: While gentle warming and sonication can sometimes aid in dissolving compounds, we advise caution when using these methods with old DMSO. Heating can accelerate the degradation of both the DMSO and potentially the this compound.[4][5] If you must use these techniques, do so sparingly and at the lowest effective temperature. The preferred solution is to use fresh, high-quality DMSO.
Troubleshooting Guide
If you are encountering solubility problems with this compound, follow this step-by-step troubleshooting guide.
Step 1: Evaluate Your DMSO
-
Age and Storage: How old is your DMSO? Has it been stored in a tightly sealed container in a cool, dark place? If the DMSO is old or has been improperly stored, it is the most likely cause of your solubility issues.
-
Visual Inspection: Is the DMSO clear and colorless? Any discoloration or particulate matter could indicate degradation.
-
Water Content: If you have access to Karl Fischer titration, you can determine the water content of your DMSO. High water content will adversely affect the solubility of the water-insoluble this compound.[2]
Step 2: Use Fresh, Anhydrous DMSO
-
The most effective solution is to use a fresh, unopened bottle of anhydrous, high-purity DMSO. This will provide the best solvent conditions for dissolving this compound.
Step 3: Proper Dissolution Technique
-
Add the fresh DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly.
-
If necessary, you can use a sonicator for a short period to aid dissolution.
-
Gentle warming can be attempted as a last resort, but monitor the temperature carefully to avoid degradation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) |
| DMSO | 100 mg/mL (159.84 mM)[1][2] |
| Ethanol | 100 mg/mL (159.84 mM)[1] |
| Water | Insoluble[2] |
Table 2: Properties of DMSO and its Primary Degradation Product
| Property | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfone (DMSO2) |
| Formula | (CH₃)₂SO | (CH₃)₂SO₂ |
| Molar Mass | 78.13 g/mol | 94.13 g/mol |
| Appearance | Colorless liquid | White crystalline solid |
| Hygroscopicity | Highly hygroscopic | Less hygroscopic than DMSO |
| Impact on Solubility | Excellent solvent for a wide range of organic compounds.[4] | Generally a less effective solvent than DMSO for many organic compounds. |
Experimental Protocols
Protocol for Assessing this compound Solubility in Different DMSO Stocks
-
Materials:
-
This compound powder
-
Vial of "old" DMSO
-
A new, unopened vial of anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance and appropriate weighing tools
-
-
Procedure:
-
Weigh out two equal, accurately measured amounts of this compound into separate, clean vials.
-
To the first vial, add the appropriate volume of the "old" DMSO to achieve the desired concentration.
-
To the second vial, add the same volume of fresh, anhydrous DMSO.
-
Vortex both vials for 2 minutes.
-
Visually inspect both solutions. Note any undissolved particles, cloudiness, or precipitation.
-
If undissolved material remains in either vial, sonicate for 5-10 minutes and re-examine.
-
Compare the clarity of the two solutions. A significant difference in solubility will be readily apparent.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Cell line-specific responses to SH5-07
Welcome to the technical support center for SH5-07, a potent hydroxamic acid-based STAT3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a robust inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by blocking the DNA-binding activity of STAT3, which in turn prevents the transcription of STAT3-dependent genes.[2][3] This leads to the downregulation of various proteins involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, and Survivin.[3][4] this compound has been shown to preferentially inhibit STAT3:STAT3 DNA-binding activity with minimal effects on STAT1 or STAT5.[2][3]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor effects in a variety of cancer cell lines that harbor constitutively active STAT3. These include human glioma, breast cancer, prostate cancer, and bladder cancer cell lines.[1][2][5][6]
Q3: What are the potential off-target effects of this compound?
A3: While this compound shows selectivity for STAT3, it is crucial to consider potential off-target effects, a common phenomenon with small-molecule inhibitors.[2][7] It is recommended to include appropriate controls in your experiments, such as cell lines with low STAT3 activity or STAT3 knockout models, to validate that the observed effects are primarily due to STAT3 inhibition.[7]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution.[1] For long-term storage, it is recommended to store the solid compound at -20°C for months to years and stock solutions at -80°C for up to 6 months.[8][9] Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations in PEG300, Tween80, and ddH2O, or in corn oil have been described.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.
-
Possible Cause 1: Low level of constitutively active STAT3. The efficacy of this compound is dependent on the presence of aberrantly active STAT3 in the cancer cells.[3][4]
-
Troubleshooting Tip: Before initiating your experiment, perform a western blot to confirm the expression level of phosphorylated STAT3 (p-STAT3 Y705) in your cell line. Compare it to a positive control cell line known to have high p-STAT3 levels.
-
-
Possible Cause 2: Suboptimal drug concentration or incubation time. The effective concentration and duration of treatment can vary significantly between cell lines.
-
Possible Cause 3: Issues with the this compound compound. The compound may have degraded due to improper storage.
-
Troubleshooting Tip: Ensure that the compound has been stored correctly. If in doubt, use a fresh vial of the inhibitor.
-
Problem 2: I am seeing high background or non-specific bands in my western blot for p-STAT3 or downstream targets.
-
Possible Cause 1: Suboptimal antibody dilution or blocking.
-
Troubleshooting Tip: Optimize the primary and secondary antibody concentrations. Ensure that the blocking step is sufficient (e.g., 5% non-fat milk or BSA in TBST for at least 1 hour).[10]
-
-
Possible Cause 2: Lysate preparation issues.
Data Presentation
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| 30M | Glioblastoma | Alamar Blue | 3 days | 0.1 | [1] |
| 127EF | Glioblastoma | Alamar Blue | 3 days | 0.1955 | [1] |
| 67EF | Glioblastoma | Alamar Blue | 3 days | 0.2145 | [1] |
| J82 | Bladder Cancer | MTT | 48 hours | ~7-14.2 | [6] |
| NBT-II | Bladder Cancer | MTT | 48 hours | ~7-14.2 | [6] |
| MB49 | Bladder Cancer | MTT | 48 hours | ~7-14.2 | [6] |
| AR230 | Chronic Myeloid Leukemia | Not Specified | Not Specified | 8.1 | [9] |
| Imatinib-resistant AR230 | Chronic Myeloid Leukemia | Not Specified | Not Specified | 7 | [9] |
| Glioblastoma CSCs | Glioblastoma | Not Specified | Not Specified | 0.195-1.12 | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).[12]
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[14]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Cyclin D1, or anti-Actin) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL detection reagent.[10][11]
Visualizations
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SH5-07 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for SH5-07 treatment. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Its primary mechanism of action involves the disruption of STAT3 signaling, a pathway that is often constitutively activated in many types of cancer cells and is crucial for their proliferation, survival, and invasion.[1][4] this compound has been shown to block the DNA-binding activity of STAT3, leading to the downregulation of various anti-apoptotic and proliferative gene products, which in turn induces apoptosis in cancer cells.[1][3][5]
Q2: What is the typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration range for this compound in various cancer cell lines is between 1 µM and 10 µM.[2] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time for this compound treatment can vary significantly, from a few hours to several days, depending on the cell type, the concentration of this compound used, and the biological process being investigated. For assays measuring early events like inhibition of STAT3 phosphorylation, shorter incubation times (e.g., 1-6 hours) may be sufficient. For endpoint assays such as cell viability or apoptosis, longer incubation times (e.g., 24, 48, or 72 hours) are typically required to observe a significant effect.[2] A time-course experiment is essential to determine the ideal incubation period for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| No observable effect of this compound treatment | - Incubation time is too short.- Concentration of this compound is too low.- The cell line is resistant to this compound.- this compound has degraded. | - Perform a time-course experiment (e.g., 24, 48, 72 hours).- Conduct a dose-response experiment with a wider range of concentrations.- Verify the expression and activation status of STAT3 in your cell line. Consider using a different cell line as a positive control.- Ensure proper storage of this compound stock solution and use a fresh aliquot. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator for even cell distribution.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Increased cell death in vehicle control wells | - High concentration of DMSO.- Contamination of cell culture. | - Ensure the final DMSO concentration is non-toxic to your cells (generally <0.5%).- Regularly check for and test for mycoplasma and other contaminants in your cell cultures. |
| Inconsistent results in Western blot for p-STAT3 | - Suboptimal incubation time for detecting changes in phosphorylation.- Protein degradation.- Issues with antibody quality. | - For phosphorylation studies, use shorter incubation times (e.g., 1, 2, 4, 6 hours).- Use protease and phosphatase inhibitors during cell lysis.- Validate your primary and secondary antibodies. |
Quantitative Data Summary
The following table summarizes typical incubation times and concentrations of this compound used in various cell lines and assays, as reported in the literature. This information should be used as a starting point for designing your own experiments.
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Reference |
| Human Glioma (U251MG) | Cell Viability (MTT) | 1-10 µM | 48 hours | |
| Human Breast Cancer (MDA-MB-231) | Apoptosis (Annexin V) | 5 µM | 24 hours | |
| Bladder Cancer (J82, NBT-II, MB49) | Cell Viability (MTT) | 1-50 µM | 24 and 48 hours | [6] |
| Human Glioma and Breast Cancer Cells | Cell Cycle Analysis | 0-8 µM | 24-48 hours | [2][5] |
Experimental Protocols
Protocol 1: General Workflow for Optimizing this compound Incubation Time
This protocol outlines a general approach to determine the optimal incubation time for this compound treatment in your specific cell line and for your assay of interest.
-
Cell Seeding: Seed your cells in the appropriate culture plates (e.g., 96-well plates for viability assays) at a density that ensures they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Assay Performance: At each time point, perform your desired assay (e.g., cell viability, apoptosis, or Western blot) according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the time point at which the desired effect of this compound is most significant and reproducible.
Protocol 2: Cell Viability Assay (MTT)
-
Plate Cells: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat with this compound: Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubate: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate Viability: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models [mdpi.com]
Validation & Comparative
A Comparative Guide to SH5-07 and Other STAT3 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology. Its constitutive activation is implicated in the proliferation, survival, invasion, and angiogenesis of various cancer cells. This guide provides an objective comparison of SH5-07, a potent STAT3 inhibitor, with other notable STAT3 inhibitors such as BP-1-102, Stattic, and Cryptotanshinone. The comparison is supported by experimental data on their efficacy and mechanistic action, offering a valuable resource for researchers in the field of cancer drug discovery.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The STAT3 signaling cascade is a central pathway in cancer progression. It is typically activated by upstream cytokines and growth factors like Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), which lead to the phosphorylation of STAT3 by Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src.[1][2][3] Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to the promoter regions of target genes, driving the expression of proteins involved in cell survival (e.g., Bcl-2, Bcl-xL, Mcl-1), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis.[2][4][5]
This compound is a hydroxamic acid-based small molecule inhibitor that effectively blocks the DNA binding activity of STAT3.[6] It is an analog of BP-1-102 and has shown improved in vitro inhibitory activities.[6] this compound disrupts the association of STAT3 with growth factor receptors, thereby inhibiting its phosphorylation.[7] This leads to the downregulation of STAT3-regulated genes, ultimately inducing anti-tumor effects in cancer cells harboring constitutively active STAT3.[6][7]
Comparative Efficacy of STAT3 Inhibitors
The inhibitory concentration 50 (IC50) is a critical parameter for comparing the potency of different inhibitors. The following tables summarize the reported IC50 values for this compound and other STAT3 inhibitors in various cancer cell lines. It is important to note that direct comparison can be challenging due to variations in experimental conditions and cell lines used across different studies.
Table 1: IC50 Values of STAT3 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | In vitro STAT3 DNA binding assay | 3.9 | [7] |
| Human Glioma (U251MG, U87MG) | 1-3 | ||
| Human Breast (MDA-MB-231) | 3-5 | ||
| Human Prostate (DU145) | 3-5 | ||
| Bladder Cancer (J82, NBT-II, MB49) | 7 - 14.2 | [6][8] | |
| BP-1-102 | In vitro STAT3 DNA binding assay | 6.8 | [9] |
| Human Gastric Cancer (AGS) | 6.4 | [10] | |
| Human Glioma (U251, A172) | 8.534 - 10.51 | [11] | |
| Human Breast Cancer (MDA-MB-231) | 14.96 | [12] | |
| Stattic | In vitro STAT3 SH2 domain binding assay | 5.1 | [2][13] |
| Melanoma (B16F10) | 1.67 | [14] | |
| Colon Cancer (CT26) | 2.02 | [14] | |
| Cryptotanshinone | In vitro STAT3 activity assay | 4.6 | [15] |
| Prostate Cancer (DU145) | 3.5 | [16] | |
| Rhabdomyosarcoma (Rh30) | 5.1 | [16] | |
| Ovarian Cancer (Hey, A2780) | 11.2 - 18.4 | [17] | |
| Melanoma (B16, B16BL6) | 8.65 - 12.37 | [18] | |
| Cervical Cancer (HeLa) | >20 | [19] | |
| Breast Cancer (MCF-7) | >20 | [19] |
In Vivo Efficacy
Preclinical in vivo studies using mouse xenograft models are crucial for evaluating the therapeutic potential of STAT3 inhibitors.
-
This compound : Administration of this compound has been shown to effectively inhibit tumor growth in mouse xenograft models of human glioma (U251MG) and breast cancer (MDA-MB-231).[7]
-
BP-1-102 : This inhibitor has demonstrated oral bioavailability and accumulation in tumor tissues at levels sufficient to inhibit STAT3 function and suppress tumor growth.[9]
-
Cryptotanshinone : In vivo studies have shown that Cryptotanshinone can inhibit the growth of colorectal and renal cell carcinoma tumors.[20]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of research findings. Below are outlines of key experimental protocols used to evaluate STAT3 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[14]
-
Treatment : Treat the cells with various concentrations of the STAT3 inhibitor for 24, 48, or 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Cell Lysis : Treat cells with the STAT3 inhibitor, then lyse the cells to extract proteins.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE : Separate 20-30 µg of protein from each sample on an 8-10% SDS-polyacrylamide gel.[21]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) and total STAT3 (e.g., 1:1000 dilution) overnight at 4°C.[21][22] A loading control like β-actin or GAPDH (e.g., 1:5000 dilution) should also be used.[21]
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[21]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[21]
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
EMSA is used to detect the binding of STAT3 to its DNA consensus sequence.
-
Probe Labeling : Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., high-affinity sis-inducible element - hSIE) with 32P.[11]
-
Nuclear Extract Preparation : Prepare nuclear extracts from cells treated with the STAT3 inhibitor.
-
Binding Reaction : Incubate the nuclear extract with the labeled probe in a binding buffer. For competition assays, an unlabeled ("cold") probe is added.
-
Electrophoresis : Separate the protein-DNA complexes from free probe on a non-denaturing polyacrylamide gel.
-
Detection : Visualize the bands by autoradiography. A decrease in the shifted band in the presence of the inhibitor indicates reduced STAT3 DNA binding activity.
In Vivo Mouse Xenograft Study
This model assesses the anti-tumor activity of the inhibitor in a living organism.
-
Cell Implantation : Subcutaneously inject cancer cells (e.g., 1 x 106 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[9][23]
-
Treatment : Administer the STAT3 inhibitor via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement : Measure tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (length × width²) / 2.[23]
-
Monitoring : Monitor the animals for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint : At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound represents a promising STAT3 inhibitor with potent anti-tumor activity demonstrated in both in vitro and in vivo models. When compared to other STAT3 inhibitors like BP-1-102, Stattic, and Cryptotanshinone, this compound shows comparable or, in some cases, superior efficacy in inhibiting STAT3 activity and cancer cell growth. The choice of inhibitor for a specific research application will depend on the cancer type, the specific experimental goals, and the desired mechanistic insights. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the STAT3 pathway in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Stat3 Inhibitors TTI-101 and this compound Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.jhu.edu [animalcare.jhu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Head-to-Head Comparison of STAT3 Inhibitors: SH5-07 and SH4-54
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in tumor cell proliferation, survival, and metastasis. Two small molecule inhibitors, SH5-07 and SH4-54, have been developed to target this key oncogenic pathway. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
Both this compound, a hydroxamic acid-based inhibitor, and SH4-54, a benzoic acid-based inhibitor, are designed to disrupt the function of STAT3.[1] They exert their effects by blocking the DNA-binding activity of STAT3, a crucial step for the transcription of genes involved in cell growth and survival.[1] Structural analyses have indicated that these inhibitors interact with the SH2 and DNA-binding domains of the STAT3 protein.[1] This inhibition of STAT3 leads to the downregulation of several key downstream targets, including Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, and Survivin, ultimately inducing anti-tumor effects.[1]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and SH4-54 based on available experimental data.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
| Compound | Target | Binding Affinity (KD) | IC50 (STAT3 DNA Binding) | Cell Line (Cancer Type) | IC50 (Cell Viability) |
| This compound | STAT3 | 612 nM | 3.9 ± 0.6 µM | Not Specified | Not Specified |
| SH4-54 | STAT3 | 300 nM | Not Specified | Human Myeloma Cell Lines | < 10 µM in 10/15 cell lines |
| STAT5 | 464 nM | Not Specified |
Data compiled from multiple sources.[2][3][4]
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition |
| This compound | Human Glioma (U251MG) Xenograft | 5-6 mg/kg (tail vein, every 2-3 days) or 3 mg/kg (oral gavage, daily) | Significant inhibition |
| Human Breast (MDA-MB-231) Xenograft | 5-6 mg/kg (tail vein, every 2-3 days) or 3 mg/kg (oral gavage, daily) | Significant inhibition | |
| SH4-54 | Human Glioma (U251MG) Xenograft | 5-6 mg/kg (tail vein, every 2-3 days) or 3 mg/kg (oral gavage, daily) | Significant inhibition |
| Human Breast (MDA-MB-231) Xenograft | 5-6 mg/kg (tail vein, every 2-3 days) or 3 mg/kg (oral gavage, daily) | Significant inhibition |
Data from a study on human glioma and breast cancer xenografts.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
This assay is used to assess the ability of this compound and SH4-54 to inhibit the binding of STAT3 to its DNA consensus sequence.
Protocol:
-
Nuclear Extract Preparation: Nuclear extracts from cancer cell lines with constitutively active STAT3 (e.g., U251MG glioma or MDA-MB-231 breast cancer cells) are prepared using a standard nuclear extraction protocol.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3 consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: The binding reaction is carried out in a buffer containing 10-20 µg of nuclear extract, 1-2 µg of poly(dI-dC), and the radiolabeled probe. This compound or SH4-54 is added at various concentrations, and the reaction is incubated at room temperature for 20-30 minutes.
-
Electrophoresis: The reaction mixtures are resolved on a 4-6% non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film to visualize the protein-DNA complexes. A reduction in the intensity of the STAT3-DNA band in the presence of the inhibitor indicates successful inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound or SH4-54 for 24-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound and SH4-54 in a living organism.
Protocol:
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10⁶ U251MG or MDA-MB-231 cells).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound or SH4-54 is administered via tail vein injection or oral gavage at the specified doses and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The tumors are then excised and weighed.
Summary and Conclusion
Both this compound and SH4-54 demonstrate potent inhibitory activity against STAT3, leading to decreased viability of cancer cells in vitro and significant tumor growth inhibition in vivo. SH4-54 exhibits a slightly higher binding affinity for STAT3 in biochemical assays. However, both compounds show comparable efficacy in preclinical animal models of glioma and breast cancer. The choice between these two inhibitors may depend on the specific cancer type being investigated and other pharmacokinetic and pharmacodynamic considerations. The provided data and experimental protocols offer a solid foundation for researchers to design further studies to elucidate the full therapeutic potential of these promising STAT3 inhibitors.
References
Validating SH-5-07's Inhibition of STAT3 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various cancer cells. This has made STAT3 an attractive target for cancer therapy. This guide provides a comparative analysis of SH-5-07, a hydroxamic acid-based STAT3 inhibitor, with other known STAT3 inhibitors, supported by experimental data and detailed protocols for validating its inhibitory effect on STAT3 phosphorylation.
Mechanism of Action of SH-5-07
SH-5-07 is a small molecule inhibitor that targets the STAT3 protein. Its mechanism of action involves binding to the SH2 domain of STAT3, which is crucial for the dimerization of STAT3 monomers upon phosphorylation. By occupying this domain, SH-5-07 disrupts the association of STAT3 with upstream activators like growth factor receptors, thereby inhibiting the phosphorylation of STAT3 at the critical tyrosine 705 residue (pY705). This prevention of phosphorylation effectively blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, c-Myc, and Cyclin D1.[1][2][3]
Comparative Analysis of STAT3 Inhibitors
The efficacy of SH-5-07 can be benchmarked against other small molecule STAT3 inhibitors. The following table summarizes key quantitative data for SH-5-07 and its alternatives.
| Inhibitor | Type | Target | IC50 | Reference |
| SH-5-07 | Hydroxamic acid-based | STAT3 SH2 Domain | 3.9 µM (STAT3 DNA binding) | [2] |
| SH-4-54 | Benzoic acid-based | STAT3/STAT5 SH2 Domain | 4.7 µM (STAT3 DNA binding); nM range for pSTAT3 inhibition in some cells | [4][5] |
| TTI-101 (C188-9) | Small Molecule | STAT3 SH2 Domain | 4-7 µM (STAT3 activation in cell lines) | [3][6] |
| GLG-302 (S3I-201) | Small Molecule | STAT3 SH2 Domain | 86 µM (STAT3 DNA binding) | [1] |
Note: IC50 values can vary depending on the assay and cell line used. The data presented here is for comparative purposes.
Experimental Protocols for Validation
To validate the inhibitory effect of SH-5-07 on STAT3 phosphorylation, two primary experimental approaches are recommended: Western Blotting for phosphorylated STAT3 (p-STAT3) and a STAT3 Reporter Gene Assay.
Western Blot for Phospho-STAT3 (Tyr705)
This method directly measures the levels of phosphorylated STAT3 in cells treated with the inhibitor.
a. Cell Culture and Treatment:
-
Culture a cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231, U251MG) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of SH-5-07 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
b. Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a Bradford or BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control protein (e.g., β-actin or GAPDH).[7][8]
STAT3 Reporter Gene Assay
This assay measures the transcriptional activity of STAT3, which is a downstream consequence of its phosphorylation and nuclear translocation.
a. Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Allow the cells to express the reporters for 24-48 hours.
b. Cell Treatment and Lysis:
-
Treat the transfected cells with different concentrations of SH-5-07 for a specified duration.
-
Induce STAT3 activation with a cytokine like Interleukin-6 (IL-6), if the cell line does not have constitutive STAT3 activation.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
c. Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Calculate the relative STAT3 activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A decrease in the normalized luciferase activity in SH-5-07-treated cells compared to the control indicates inhibition of the STAT3 signaling pathway.[9][10][11]
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for its validation.
Caption: STAT3 signaling pathway and the inhibitory action of SH-5-07.
Caption: Experimental workflow for Western Blot analysis of p-STAT3.
References
- 1. Evaluation of the STAT3 inhibitor GLG-302 for the prevention of estrogen receptor-positive and -negative mammary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
SH5-07: A Comparative Analysis of Specificity for STAT3 over STAT1 and STAT5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of SH5-07, a small molecule inhibitor, on Signal Transducer and Activator of Transcription 3 (STAT3) versus its closely related family members, STAT1 and STAT5. The data presented herein confirms the high specificity of this compound for STAT3, a critical target in various oncogenic pathways.
Data Presentation: Inhibitory Activity of this compound
Experimental data demonstrates that this compound preferentially inhibits the DNA-binding activity of STAT3 with minimal effect on STAT1 and STAT5. The half-maximal inhibitory concentrations (IC50) from in vitro studies are summarized below.
| Target | IC50 (µM) |
| STAT3 | 3.9 |
| STAT1 | > 20 |
| STAT5 | > 20 |
Data derived from electrophoretic mobility shift assays (EMSA).
The significantly higher IC50 values for STAT1 and STAT5 underscore the selectivity of this compound for STAT3.
Experimental Protocols
The specificity of this compound was determined using an Electrophoretic Mobility Shift Assay (EMSA). This technique assesses the ability of a protein to bind to a specific DNA sequence. Inhibition of this binding by a compound like this compound is a measure of its inhibitory activity.
Electrophoretic Mobility Shift Assay (EMSA) Protocol:
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT1, STAT3, and STAT5 were prepared from epidermal growth factor (EGF)-stimulated NIH3T3/hEGFR cells.
-
Probe Labeling: Oligonucleotide probes specific for STAT binding were radiolabeled. The hSIE probe was used for detecting STAT1 and STAT3 binding, while the MGFe probe was used for STAT1 and STAT5.
-
Binding Reaction: The nuclear extracts were pre-incubated with varying concentrations of this compound (0 to 20 µmol/L) for 30 minutes at room temperature.
-
Probe Incubation: The radiolabeled probes were then added to the reaction mixture and incubated to allow for STAT-DNA binding.
-
Electrophoresis: The samples were subjected to electrophoresis on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: The gel was dried and exposed to X-ray film. The bands corresponding to the STAT:DNA complexes were quantified using densitometry to determine the extent of inhibition and calculate the IC50 values.
Mandatory Visualizations
STAT Signaling Pathway
Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
EMSA Workflow for this compound Specificity
Caption: Workflow of the Electrophoretic Mobility Shift Assay (EMSA).
Validating SH-5-07 Effects on STAT3 Signaling: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of using siRNA-mediated knockdown of STAT3 versus the small molecule inhibitor SH-5-07 to validate therapeutic effects. This guide includes supporting experimental data, detailed protocols, and visual diagrams of the underlying biological processes.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its persistent activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][3] SH-5-07 is a hydroxamic acid-based small molecule inhibitor that targets STAT3.[4][5][6] Validating the on-target effects of such inhibitors is a crucial step in drug development. One of the most common and robust methods for this validation is to compare the inhibitor's effects with those of siRNA-mediated knockdown of the target protein. This guide outlines the principles and methodologies for this comparison.
Comparison of SH-5-07 and STAT3 siRNA
Both SH-5-07 and STAT3 siRNA aim to abrogate STAT3 signaling, but they do so through different mechanisms. SH-5-07 is a pharmacological inhibitor that binds to the STAT3 protein, disrupting its association with growth factor receptors and thereby inhibiting its phosphorylation and subsequent DNA-binding activity.[4] In contrast, siRNA (small interfering RNA) acts at the genetic level, targeting STAT3 mRNA for degradation and thus preventing the synthesis of the STAT3 protein.[7]
The downstream consequences of both interventions are expected to be similar: a reduction in the transcription of STAT3 target genes, leading to decreased cell proliferation and increased apoptosis in cancer cells that harbor constitutively active STAT3.[5][8][9][10]
Key Differences in Mechanism
| Feature | SH-5-07 (Pharmacological Inhibitor) | STAT3 siRNA (Genetic Knockdown) |
| Target | STAT3 protein | STAT3 mRNA |
| Mechanism of Action | Binds to STAT3, inhibiting phosphorylation and DNA binding[4] | Mediates degradation of STAT3 mRNA, preventing protein synthesis[7] |
| Onset of Effect | Rapid, dependent on drug diffusion and binding kinetics | Slower, requires degradation of existing protein[11] |
| Duration of Effect | Reversible and dependent on drug concentration and half-life | Can be transient or stable depending on the delivery method[11] |
| Specificity | Potential for off-target effects on other proteins with similar structures | Potential for off-target effects due to partial sequence complementarity with other mRNAs[7][12] |
Quantitative Data Summary
The following tables summarize the comparative effects of SH-5-07 and STAT3 siRNA on various cellular parameters as reported in the literature.
Table 1: Effects on STAT3 Activity and Downstream Gene Expression
| Parameter | SH-5-07 | STAT3 siRNA | Reference |
| STAT3 DNA-Binding Activity IC50 | 3.9 ± 0.6 μM | N/A | [4] |
| pSTAT3 (Y705) Expression | Decreased | Decreased | [9] |
| Bcl-2 Expression | Decreased | Decreased | [8][13][14] |
| Bcl-xL Expression | Decreased | Decreased | [8][10][15] |
| Mcl-1 Expression | Decreased | N/A | [8] |
| Cyclin D1 Expression | Decreased | Decreased | [8][9][13][14] |
| c-Myc Expression | Decreased | Decreased | [8][13][14] |
| Survivin Expression | Decreased | Decreased | [8][10] |
Table 2: Cellular Effects in Cancer Cell Lines
| Parameter | SH-5-07 | STAT3 siRNA | Reference |
| Cell Proliferation | Decreased | Decreased | [5][10][13] |
| Apoptosis | Increased | Increased | [9][10][13][14][15] |
| Cell Cycle Arrest | N/A | G1 Phase Arrest | [13][14] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical STAT3 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing SH-5-07 and STAT3 siRNA.
Caption: Logical framework for validating on-target effects.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of STAT3
This protocol provides a general guideline for transfecting cancer cells with STAT3 siRNA. Optimal conditions may vary depending on the cell line and transfection reagent used.
Materials:
-
STAT3 siRNA (a pool of 3 target-specific siRNAs is recommended)[16]
-
Control (scrambled) siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Complete growth medium
-
6-well plates
-
Cancer cell line with constitutively active STAT3
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[17]
-
siRNA-Transfection Reagent Complex Formation:
-
In a sterile tube, dilute the STAT3 siRNA (e.g., to a final concentration of 20-80 pmols) in reduced-serum medium.[17]
-
In a separate sterile tube, dilute the transfection reagent in reduced-serum medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow for complex formation.[17]
-
-
Transfection:
-
Wash the cells once with reduced-serum medium.
-
Add the siRNA-transfection reagent complexes to the cells drop-wise.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[17]
-
-
Post-Transfection:
-
Add complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.[17]
-
Incubate the cells for an additional 24-72 hours before analysis. Knockdown at the mRNA level is typically observed after 24-48 hours, while protein knockdown may take up to 72 hours.
-
Protocol 2: Treatment with SH-5-07
Materials:
-
SH-5-07
-
Vehicle control (e.g., DMSO)
-
Complete growth medium
-
Cancer cell line with constitutively active STAT3
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of SH-5-07 in DMSO. Further dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 0-8 µM).[4]
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of SH-5-07 or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours) at 37°C in a CO2 incubator.[4]
Protocol 3: Western Blot Analysis
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT3 (Y705), total STAT3, Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, c-Myc, Survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Cell Proliferation (MTT) Assay
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with SH-5-07, STAT3 siRNA, or controls as described above.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 5: Apoptosis (Annexin V-FITC) Assay
Procedure:
-
Cell Seeding and Treatment: Treat cells in a 6-well plate with SH-5-07, STAT3 siRNA, or controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[4]
Conclusion
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 - Wikipedia [en.wikipedia.org]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of STAT3 expression by RNAi induces apoptosis in astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockdown of stat3 expression by RNAi inhibits in vitro growth of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knockdown of stat3 expression by RNAi inhibits in vitro growth of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. STAT3 knockdown by siRNA induces apoptosis in human cutaneous T-cell lymphoma line Hut78 via downregulation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. scbt.com [scbt.com]
A Comparative Guide to the Cross-Validation of SH5-07 Activity in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the STAT3 inhibitor SH5-07's activity across different cancer models. It includes available experimental data, comparisons with other STAT3 inhibitors, and detailed experimental protocols to support further research and drug development efforts.
Abstract
This compound is a hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in cancer cell proliferation, survival, and metastasis. This guide summarizes the cross-validation of this compound's anti-cancer activity in various cancer models, including glioma, breast, prostate, and bladder cancer. We present available quantitative data on its efficacy, compare it with other STAT3 inhibitors like SH4-54 and TTI-101, and provide detailed experimental methodologies for key assays. Visual diagrams of the STAT3 signaling pathway and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and experimental application.
Data Presentation
In Vitro Efficacy of STAT3 Inhibitors
The following table summarizes the available in vitro activity data for this compound and comparable STAT3 inhibitors. Direct head-to-head comparisons of IC50 values in the same cell lines are limited in the public domain.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value | Citation(s) |
| This compound | General (in vitro assay) | - | 3.9 µM | [1] |
| Bladder Cancer | J82, NBT-II, MB49 | 7–14.2 µM | [2] | |
| Glioma, Breast Cancer | U251MG, MDA-MB-231 | Activity demonstrated, but specific IC50 not provided. This compound showed higher activity against U251MG in colony survival assays and higher activity against MDA-MB-231 in soft-agar growth assays. | [3] | |
| SH4-54 | STAT3 Protein Binding | - | KD = 300 nM | |
| TTI-101 | Bladder Cancer | J82, NBT-II, MB49 | 7–14.2 µM | [2] |
Note: The IC50 values for this compound and TTI-101 in bladder cancer cell lines were found to be in a similar range in a comparative study[2].
In Vivo Efficacy of this compound
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Citation(s) |
| Glioma | U251MG | 5-6 mg/kg (tail vein, every 2-3 days) or 3 mg/kg (oral gavage, daily) | Inhibition of tumor growth | [3] |
| Breast Cancer | MDA-MB-231 | 5-6 mg/kg (tail vein, every 2-3 days) or 3 mg/kg (oral gavage, daily) | Inhibition of tumor growth | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation and viability.
-
Cell Seeding: Plate cancer cells (e.g., U251MG, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or other inhibitors) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis
This protocol is used to detect the levels of total STAT3 and its phosphorylated form (p-STAT3), as well as downstream target proteins.
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and downstream targets (e.g., Bcl-2, Cyclin D1, c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated and target proteins to a loading control (e.g., β-actin or GAPDH).
Visualizations
STAT3 Signaling Pathway
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: A general experimental workflow for evaluating the efficacy of this compound.
References
Safety Operating Guide
Proper Disposal of SH5-07: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for SH5-07, a STAT3 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of hazardous research chemicals and similar antineoplastic agents.
It is critical to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all federal, state, and local regulations.
Hazard Assessment and Safety Precautions
This compound is a potent STAT3 inhibitor and should be handled as a hazardous chemical. All personnel handling this compound must be trained on its potential hazards and the proper safety procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A disposable lab coat is recommended.
-
Respiratory Protection: If there is a risk of aerosolization, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals.
1. Decontamination of Surfaces and Equipment:
-
All surfaces and equipment contaminated with this compound should be decontaminated.
-
Use a suitable decontamination solution, such as a high-pH solution or a solution recommended by your EHS office, to wipe down all affected areas.
-
All materials used for decontamination (e.g., wipes, paper towels) should be disposed of as hazardous waste.
2. Disposal of Unused this compound (Bulk Quantities):
-
Unused or expired this compound is considered hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Place the original container with the unused product in a clearly labeled, leak-proof secondary container.
-
The container must be labeled with a hazardous waste tag that includes the chemical name ("this compound"), the quantity, and the date of disposal.
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
3. Disposal of Contaminated Materials (Trace Waste):
-
Items with trace amounts of this compound, such as pipette tips, empty vials, gloves, and other disposable labware, must also be disposed of as hazardous waste.
-
These materials should be collected in a designated, labeled hazardous waste container.
-
Sharps, such as needles and syringes, must be placed in a puncture-resistant sharps container that is specifically designated for hazardous chemical waste.
4. Emergency Spill Procedures:
-
In the event of a spill, evacuate the immediate area.
-
Alert your supervisor and the EHS office.
-
If you are trained and it is safe to do so, clean up the spill using a chemical spill kit.
-
All materials used to clean the spill must be disposed of as hazardous waste.
Quantitative Data Summary
As no specific SDS is available for this compound, quantitative data regarding toxicity, exposure limits, and other physical properties are not provided here. Always refer to your institution's general chemical safety guidelines and any information provided by the supplier.
Experimental Protocols
Detailed experimental protocols involving the use of this compound should include a specific section on waste disposal that aligns with the procedures outlined above and your institution's policies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste streams.
This guidance is intended to supplement, not replace, the specific protocols and regulations of your institution. Always prioritize safety and compliance in all laboratory procedures.
Essential Safety and Handling of SH5-07: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of potent small-molecule inhibitors like SH5-07 is paramount to ensure personal safety and maintain a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for handling potent, non-volatile research compounds.
This compound is a selective small-molecule STAT3 inhibitor used in cancer research. It is supplied as a solid powder and should be handled with care in a laboratory setting equipped for chemical research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound powder and solutions.
| PPE Category | Recommendation |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes. |
| Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | When handling the powder form where aerosolization is possible, use a certified respirator (e.g., N95 or higher) within a chemical fume hood to prevent inhalation. |
Operational Plan: Handling and Preparation of this compound
1. Engineering Controls:
-
All work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
2. Handling Procedures:
-
Before use, carefully inspect the container for any damage.
-
When weighing the solid compound, do so on a tared weigh paper or in a suitable container within a chemical fume hood to prevent dispersal of the powder.
-
To prepare solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refer to the supplier's recommendation, which is typically -20°C.
-
Store away from incompatible materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and solutions should be disposed of as hazardous chemical waste.[1][2] Follow all local, state, and federal regulations for chemical waste disposal.[2] Do not pour down the drain.[3]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh papers, and pipette tips, should be collected in a designated, sealed waste container and disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting.
By adhering to these guidelines, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in their critical work. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
